Hydron;hydroxide
Description
Structure
2D Structure
Properties
CAS No. |
158061-35-9 |
|---|---|
Molecular Formula |
H2O |
Molecular Weight |
18.015 g/mol |
IUPAC Name |
hydron;hydroxide |
InChI |
InChI=1S/H2O/h1H2 |
InChI Key |
XLYOFNOQVPJJNP-UHFFFAOYSA-N |
SMILES |
[H+].[OH-] |
Canonical SMILES |
[H+].[OH-] |
melting_point |
0°C |
physical_description |
Liquid |
Related CAS |
151517-95-2 25766-61-4 163734-19-8 151733-06-1 155964-99-1 70232-06-3 181895-39-6 139322-39-7 144442-59-1 151517-94-1 151733-07-2 139322-38-6 163734-21-2 148076-13-5 148076-12-4 163734-20-1 79800-59-2 142473-62-9 31014-12-7 142473-64-1 151517-96-3 25655-83-8 144442-58-0 142473-63-0 |
solubility |
55.5 mol/L |
Origin of Product |
United States |
Theoretical Foundations of Hydron and Hydroxide Chemistry
Quantum Mechanical Perspectives on Proton and Hydroxide (B78521) Ion Structure
Electronic Structure and Bonding in Hydronium (H₃O⁺) and Hydroxide (OH⁻)
The hydroxide ion (OH⁻) is a diatomic anion consisting of an oxygen and a hydrogen atom held together by a single covalent bond. wikipedia.orgbyjus.com It carries a negative charge because it has gained an electron. byjus.comvedantu.com The Lewis structure of OH⁻ shows the oxygen atom with three lone pairs of electrons and one bonding pair shared with the hydrogen atom. topblogtenz.combrainly.com This arrangement gives the hydroxide ion a linear molecular geometry. topblogtenz.com The negative charge resides primarily on the more electronegative oxygen atom. vedantu.com
Interactive Data Table: Electronic and Structural Properties of H₃O⁺ and OH⁻
| Ion | Formula | Geometry | Bond Angle | Bonding | Key Features |
| Hydronium | H₃O⁺ | Trigonal Pyramidal | ~113° | 3 Covalent, 1 Coordinate | Lone pair on oxygen influences shape. libretexts.orgvedantu.com |
| Hydroxide | OH⁻ | Linear | N/A | 1 Covalent | 3 lone pairs on oxygen. topblogtenz.com |
Ab Initio Studies of Proton and Hydroxide Hydration Shells
Ab initio molecular dynamics (AIMD) simulations have provided significant insights into the hydration structures of protons and hydroxide ions in water. nih.govarxiv.org These simulations, which are based on first principles of quantum mechanics, allow for the explicit description of electronic degrees of freedom and the breaking and formation of chemical bonds. nih.govarxiv.org
For the excess proton, two primary structural motifs have been identified: the Eigen cation (H₉O₄⁺) and the Zundel cation (H₅O₂⁺). nih.govwikipedia.org The Eigen cation consists of a central hydronium ion (H₃O⁺) strongly hydrogen-bonded to three water molecules. In contrast, the Zundel cation involves a proton shared equally between two water molecules. nih.gov AIMD simulations have shown that the actual structure is a fluctuating combination of these two idealized forms. nih.gov
For the hydroxide ion, ab initio studies indicate that its solvation structure is also complex and dynamic. nih.govresearchgate.net Quantum chemical calculations have revealed that the hydroxide ion is typically surrounded by three to five water molecules in its first solvation shell. nih.govresearchgate.net The coordination number can change depending on the cluster size and temperature. nih.gov For instance, in small clusters, hydroxide tends to accept three hydrogen bonds, while in larger clusters, it can accept four. nih.gov The electronic structure of the hydroxide ion, with its ring of electron density around the oxygen atom, allows for this variable coordination. nih.gov
Interactive Data Table: Coordination of Hydron (B225902) and Hydroxide in Water
| Ion | Primary Hydration Structure(s) | Typical Coordination Number | Key Findings from Ab Initio Studies |
| Hydron (as H₃O⁺) | Eigen (H₉O₄⁺), Zundel (H₅O₂⁺) | 3-4 | Structure is a dynamic flux between Eigen and Zundel forms. nih.gov |
| Hydroxide (OH⁻) | OH⁻(H₂O)₃, OH⁻(H₂O)₄, OH⁻(H₂O)₅ | 3-5 | Coordination changes with cluster size and temperature. nih.gov |
Advanced Theoretical Models of Proton Transfer in Aqueous Systems
Advanced theoretical models are crucial for understanding the complex mechanism of proton transfer in water. pnnl.gov Multistate empirical valence bond (MS-EVB) models, for example, can simulate bond breaking and formation during proton transfer, offering a more accurate representation than classical force fields. acs.orgaip.org These models describe each time step as a combination of different bonding states. aip.org
Researchers have also combined Marcus theory, which describes electron transfer rates, with transition state theory to model proton dynamics. pnnl.gov This approach helps in understanding the fluctuations, transport, and rearrangement of protons in water. pnnl.gov Furthermore, ab initio molecular dynamics (AIMD) and path integral molecular dynamics (PIMD) have been instrumental. nih.govpnas.org PIMD simulations, in particular, can account for nuclear quantum effects, which are significant for light particles like protons. nih.gov These simulations have shown that quantum effects can lower the energy barriers for proton transfer. nih.gov
Recent developments include the use of machine learning force fields, which combine the accuracy of first-principles calculations with the efficiency of classical molecular dynamics. shanghaitech.edu.cn This allows for simulations over longer timescales and larger system sizes, providing deeper insights into processes like the dissociation of weak acids. shanghaitech.edu.cn
Solvation Dynamics and Proton/Hydroxide Mobility in Diverse Media
Grotthuss Mechanism and Anomalous Mobility of Protons and Hydroxide Ions
The anomalously high mobility of protons and hydroxide ions in water is explained by the Grotthuss mechanism, a process of structural diffusion. arxiv.orglsbu.ac.uk This mechanism involves the transfer of a proton along a chain of hydrogen-bonded water molecules, often referred to as a "proton wire". wikipedia.orgidc-online.com Instead of a single ion moving through the solvent, the charge is effectively propagated through the network of water molecules via the formation and breaking of covalent bonds. wikipedia.org
For protons, this "hopping" is often envisioned as an interconversion between the Eigen and Zundel structures. wikipedia.org A proton from a hydronium ion jumps to a neighboring water molecule, which in turn releases one of its protons to the next water molecule in the chain. lsbu.ac.uk This is followed by a reorientation of the water molecules to allow for the next proton transfer event. arxiv.org
The mobility of hydroxide ions also occurs via a Grotthuss-type mechanism, but it is distinct from that of protons and results in lower mobility. arxiv.orglsbu.ac.uk The transfer of a proton to a hydroxide ion from an adjacent water molecule effectively moves the "proton hole" or negative charge. arxiv.org This process is thought to involve a hyper-coordinating water molecule and the formation of an anionic trimer intermediate (H₅O₃⁻). lsbu.ac.uk The different and more complex rearrangements required for hydroxide mobility contribute to its slower diffusion compared to the proton. lsbu.ac.uk
Interactive Data Table: Comparison of Proton and Hydroxide Mobility
| Ion | Diffusion Mechanism | Relative Mobility | Key Mechanistic Features |
| Proton (H⁺) | Grotthuss (Proton Hopping) | Higher | Involves Eigen and Zundel intermediates; rapid transfer along "proton wires". wikipedia.orglsbu.ac.uk |
| Hydroxide (OH⁻) | Grotthuss (Proton Hole Hopping) | Lower | Involves hyper-coordinating water and different bond rearrangements. arxiv.orglsbu.ac.uk |
Influence of Solvent Polarity and Dielectric Environment on Ion Solvation
The solvation of ions is significantly influenced by the properties of the solvent, such as its polarity and dielectric constant. khanacademy.orglibretexts.org In polar solvents like water, solvent molecules organize around ions to mitigate the energetic cost of charge separation. libretexts.org For an anion like hydroxide, the partial positive charges on the hydrogen atoms of water molecules are oriented towards the ion, stabilizing the negative charge. khanacademy.org
The ability of a solvent to stabilize ions affects acid-base equilibria. libretexts.org Strongly basic solvents can "level" the strength of strong acids, as the acids will react with the solvent to form the solvent's conjugate acid. libretexts.org For example, in water, no acid stronger than H₃O⁺ can exist because any stronger acid will donate its proton to water to form H₃O⁺. libretexts.org Similarly, the strongest base that can exist in water is OH⁻. libretexts.org
The dielectric environment also plays a role in the energetics of ion neutralization. The energy required to neutralize an ion in solution is affected by the solvation energy. nih.gov For a positive ion like hydronium, the solvation shell has a predominantly negative charge, which raises the energy of the ion's electron states compared to in a vacuum. nih.gov The interactions between the solute and solvent are complex and can be categorized as non-specific (general solvent effects) or specific (such as ion-dipole and acid-base interactions). nih.gov
Hydron and Hydroxide Interactions in Non-Aqueous and Mixed Solvents
While water is the most common solvent, the behavior of hydron and hydroxide ions is also critical in non-aqueous and mixed solvent systems. In these environments, the properties of the solvent, such as polarity, proticity, and dielectric constant, significantly influence ionic interactions and acid-base equilibria.
Non-aqueous solvents can be broadly classified as protic or aprotic. Protic solvents, like ammonia (B1221849), hydrogen fluoride, and alcohols, can donate a proton and undergo autoionization, similar to water. wikipedia.org For instance, in liquid ammonia, the ammonium (B1175870) ion (NH₄⁺) is the limiting acid, and the amide ion (NH₂⁻) is the limiting base. wikipedia.orglibretexts.org Bases stronger than the hydroxide ion, which cannot exist in water, can exist in liquid ammonia. libretexts.org The lower dielectric constants of alcohols compared to water lead to smaller ion products and reduced dissociation of acids and bases. britannica.com
Aprotic solvents lack a hydrogen atom bonded to an electronegative atom and thus cannot donate protons. Their interactions with hydrons and hydroxides are primarily governed by Lewis acid-base principles.
The use of non-aqueous solvents allows for the study of the relative strengths of strong acids and bases, which are "leveled" in water because they completely convert to hydronium (H₃O⁺) or hydroxide (OH⁻) ions. libretexts.org In mixed solvents, such as water-ethanol mixtures, the autoprotolysis constant (pKap) and, consequently, the pH scale, change with the solvent composition. Studies have shown that adding ethanol (B145695) to water increases the pKap, making the medium more basic.
Interactive Data Table: Properties of Selected Non-Aqueous Solvents
| Solvent | Formula | Dielectric Constant (at 20°C) | Boiling Point (°C) | Limiting Acid | Limiting Base |
| Ammonia | NH₃ | 16.9 | -33.3 | NH₄⁺ | NH₂⁻ |
| Methanol | CH₃OH | 32.7 | 64.7 | CH₃OH₂⁺ | CH₃O⁻ |
| Ethanol | C₂H₅OH | 24.5 | 78.4 | C₂H₅OH₂⁺ | C₂H₅O⁻ |
| Acetic Acid | CH₃COOH | 6.2 | 118 | CH₃COOH₂⁺ | CH₃COO⁻ |
| Sulfuric Acid | H₂SO₄ | 100 | 337 | H₃SO₄⁺ | HSO₄⁻ |
Advanced Theories of Acid-Base Equilibria and Proton Exchange
Thermodynamics and Kinetics of Water Autoprotolysis
Water undergoes autoionization (autoprotolysis), where one water molecule transfers a proton to another, forming a hydronium ion (H₃O⁺) and a hydroxide ion (OH⁻). wikipedia.orglibretexts.org
2H₂O(l) ⇌ H₃O⁺(aq) + OH⁻(aq)
This is an endothermic process, meaning the extent of ionization increases with temperature. lsbu.ac.ukpressbooks.pub The equilibrium constant for this reaction is the ion-product constant of water, K_w_. libretexts.orgengineeringtoolbox.com At 25°C, K_w_ is approximately 1.0 x 10⁻¹⁴. libretexts.orgd-nb.info The value of K_w_ increases with temperature; for example, at 100°C, it is about 5.6 x 10⁻¹³. pressbooks.pub
The kinetics of this reaction are extremely fast. The formation of ion clusters occurs on a femtosecond timescale. lsbu.ac.uk However, these clusters usually recombine rapidly, within about 20 picoseconds. lsbu.ac.uk The actual separation and independent existence of the ions is a much rarer event, occurring on average about once every 11 hours per water molecule at 25°C. lsbu.ac.uk The separated ions exist for approximately 70 microseconds before recombining. lsbu.ac.uk The recombination is considered to be diffusion-controlled. lsbu.ac.uk
Interactive Data Table: Ion-Product Constant of Water (K_w_) at Different Temperatures
| Temperature (°C) | K_w (x 10⁻¹⁴) | pK_w_ |
| 0 | 0.114 | 14.943 |
| 10 | 0.292 | 14.535 |
| 25 | 1.008 | 13.997 |
| 50 | 5.474 | 13.262 |
| 100 | 51.3 | 12.289 |
Proton Buffering Mechanisms and Capacity in Complex Systems
Buffer solutions resist changes in pH upon the addition of small amounts of an acid or a base. slideshare.net They consist of a weak acid and its conjugate base or a weak base and its conjugate acid. slideshare.net The effectiveness of a buffer is determined by its buffer capacity, which depends on the concentrations of the buffer components. slideshare.net
In biological systems, maintaining a stable pH is crucial for the proper functioning of enzymes and other metabolic processes. unc.edusolubilityofthings.com Several buffering systems operate within cells and bodily fluids. The primary intracellular buffer is the phosphate (B84403) buffer system (H₂PO₄⁻/HPO₄²⁻), which is effective in the pH range of 6.4 to 7.4. unc.edu Proteins also act as significant buffers due to the ionizable side chains of their amino acids. solubilityofthings.com
The most important buffer in blood is the bicarbonate buffer system, which involves carbonic acid (H₂CO₃) and the bicarbonate ion (HCO₃⁻). unc.edu This system is in equilibrium with dissolved carbon dioxide, which is regulated by respiration. unc.edu
CO₂(g) + H₂O(l) ⇌ H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq)
This dynamic equilibrium allows the body to maintain blood pH near 7.4. unc.edu
Interfacial Phenomena and Surface Affinity of Hydronium and Hydroxide
Hydronium and Hydroxide Propensity at Air-Water Interfaces
The behavior of hydronium and hydroxide ions at the air-water interface is a subject of ongoing research and debate, with experimental and theoretical studies sometimes yielding conflicting results. aip.org
A significant body of evidence from molecular dynamics simulations and spectroscopic measurements suggests that hydronium ions (H₃O⁺) have a notable affinity for the air-water interface. aip.orgcas.czresearchgate.net This surface propensity is attributed to the amphiphilic nature of the hydronium ion; it can orient its oxygen atom towards the gas phase while its three hydrogen atoms form strong hydrogen bonds with water molecules in the bulk liquid. cas.cz Some studies report a surface free energy minimum for hydronium of up to several kcal/mol. cas.cz
In contrast, the behavior of hydroxide ions (OH⁻) at the interface is less clear. aip.org While some electrokinetic measurements have been interpreted as hydroxide adsorption, many molecular dynamics simulations and spectroscopic studies indicate that hydroxide ions are repelled from the air-water interface. aip.orgresearchgate.netmurdoch.edu.au The amphiphilic character of hydroxide is considered weaker than that of hydronium. cas.cz
Recent studies using advanced simulation techniques have suggested a more nuanced picture, with a double-layer distribution where hydronium is preferentially adsorbed in the topmost layer, while hydroxide is enriched in a deeper interfacial layer. researchgate.net Some research also indicates that at oil-water interfaces, hydroxide may be enriched at the interface while hydronium is repelled. arxiv.org
Interactive Data Table: Summary of Research Findings on Interfacial Propensity
| Ion | Interfacial Behavior at Air-Water Interface | Supporting Evidence | Contradictory Evidence/Interpretations |
| Hydronium (H₃O⁺) | Generally accepted to have a strong affinity for the interface. aip.orgcas.czresearchgate.net | Surface tension measurements, second harmonic/sum-frequency generation spectroscopy, molecular dynamics simulations. aip.org | Early density functional theory studies showed no affinity. aip.org |
| Hydroxide (OH⁻) | Controversial; many studies suggest repulsion, while some suggest adsorption. aip.orgresearchgate.netmurdoch.edu.au | Some molecular dynamics simulations and spectroscopic studies show repulsion. aip.org | Electrokinetic measurements suggest adsorption; some simulations predict adsorption. aip.org |
Ion Adsorption and Desorption Dynamics at Solid-Liquid Interfaces
The interaction of hydron (H₃O⁺) and hydroxide (OH⁻) ions with solid surfaces in aqueous environments is a fundamental process governing the behavior of natural and engineered systems. These interactions, which dictate surface charge and reactivity, are central to fields as diverse as geochemistry, materials science, and catalysis. utah.edunih.gov The dynamics of adsorption, the accumulation of ions at the interface, and desorption, their release back into the bulk solution, are controlled by a complex interplay of electrostatic forces, chemical bonding, and the structure of both the solid surface and the liquid phase. utwente.nlresearchgate.net
The charging of surfaces in contact with water is often initiated by the adsorption of hydron and hydroxide ions. researchgate.net For many materials, particularly those without inherent surface functional groups like certain polymers, the pH of the solution is a critical parameter that determines the sign and magnitude of the interfacial charge. researchgate.net Typically, at low pH, a preferential adsorption of hydron ions may occur, while at higher pH (e.g., above pH 4-5), the adsorption of hydroxide ions often dominates, leading to a negative surface charge. researchgate.net This behavior underscores the competitive nature of hydron and hydroxide adsorption at the solid-liquid interface.
Understanding these dynamics requires sophisticated theoretical models. Surface complexation models (SCMs) are a primary tool for describing ion adsorption at mineral-water interfaces. nrc.govusda.gov These models treat adsorption as a chemical reaction between ions in solution and specific functional groups on the solid surface, known as surface sites (e.g., surface hydroxyl groups, ≡SOH). nrc.govresearchgate.net
Key assumptions underpinning most surface complexation models include:
Adsorption reactions occur at specific, localized surface sites. nrc.gov
These reactions can be described by thermodynamic mass-action laws. nrc.gov
The development of surface charge is a direct result of these surface reactions. nrc.gov
The influence of this surface charge on the equilibrium of the adsorption reactions can be quantified using electrostatic terms. nrc.govusda.gov
Different SCMs, such as the triple-layer model, vary in how they describe the electrical double layer that forms at the charged surface, but they all aim to provide a molecular-level description of the adsorption process. utwente.nlusda.govacs.org
The dynamics of adsorption and desorption are not instantaneous. The kinetics of these processes are crucial for understanding the time-dependent behavior of interfacial systems. It is often observed that for ions that form strong chemical bonds with the surface (chemisorption or inner-sphere complexation), desorption is a significantly slower process than adsorption. usda.gov Kinetic studies on various systems have employed models like the pseudo-second-order kinetic model to describe the rate of ion uptake. nih.gov For instance, investigations into the adsorption of aromatic carboxylates on aluminum hydroxide revealed that the process fits this model well, with calculated activation energies providing insight into the nature of the surface complexes formed. nih.gov
The rate of adsorption and the subsequent desorption are influenced by several factors. In addition to pH, the ionic strength of the solution can affect adsorption by screening surface charges and through competition for adsorption sites. mdpi.com The nature of the solid itself, including its mineralogy, surface area, and the density of reactive sites, plays a defining role. acs.orgacs.org Molecular dynamics simulations and surface-sensitive spectroscopic techniques have been instrumental in revealing the specific interactions at the interface. researchgate.netrsc.org For example, simulations have shown that both hydronium and hydroxide can accumulate near interfaces, sometimes forming a double-layer distribution where the hydronium layer is closer to the interface than the hydroxide layer. nih.gov Other studies using techniques like second harmonic generation (SHG) have provided experimental evidence for the specific adsorption of hydroxide ions at oil-water interfaces, estimating a significant adsorption free energy. researchgate.net
Research on goethite surfaces has shown that hydroxide ions can compete with other anions, such as phosphate, for adsorption sites, influencing their mobility in the environment. nih.gov As pH increases, the competitive effect of hydroxide becomes more pronounced. nih.gov Similarly, studies on platinum electrodes highlight the role of adsorbed hydroxide in the kinetics of electrochemical reactions like the hydrogen evolution reaction, where it can either block active sites or modify the adsorption energy of reaction intermediates. mdpi.com
The following tables present research findings related to ion adsorption and desorption dynamics.
Table 1: Research Findings on Hydroxide and Hydron Adsorption This interactive table summarizes key findings from various studies on the adsorption behavior of hydroxide and hydron ions at different interfaces.
| Interface Studied | Key Finding | Methodology | Reference |
| Hydrophobic Polymer-Water | Above pH 4-5, adsorption of hydroxide ions dominates, creating a negative interfacial charge. | Zeta Potential Measurements | researchgate.net |
| Air-Water | Both OH⁻ and H₃O⁺ accumulate at the interface, forming a double-layer distribution within ~1 nm. | Molecular Dynamics (MD) Simulations | nih.gov |
| Hexadecane-Water | Hydroxide ions show specific affinity for the interface with an estimated adsorption free energy of -8.3 kcal/mol; hydronium ions do not. | Second Harmonic Generation (SHG) | researchgate.net |
| Goethite-Water | Hydroxide ions compete with phosphate for adsorption sites, influencing roxarsone (B1679585) desorption. Desorption by OH⁻ increases with pH. | Batch Adsorption/Desorption Experiments | nih.gov |
| Platinum-Water | Adsorbed hydroxide (OH_ads) affects the kinetics of the hydrogen evolution reaction by blocking or modifying active sites. | Electrochemical Analysis | mdpi.com |
| Aluminum Hydroxide-Water | Adsorption of arsenate, which competes with hydroxide, is a mix of inner- and outer-sphere complexes and is sensitive to ionic strength. | EXAFS Spectroscopy, ζ-potential | mdpi.com |
| CeO₂-Water | Water molecules dissociate at the interface, leading to strong adsorption of hydroxide ions to surface Ce atoms. | DFT-MD Simulations | rsc.org |
Table 2: Kinetic Data for Adsorption on Hydroxide Surfaces This table presents kinetic parameters for the adsorption of various species on hydroxide-containing surfaces, illustrating the application of kinetic models.
| Adsorbate | Adsorbent | pH | Kinetic Model | Rate Constant (k₂) | Activation Energy (Ea) (kJ/mol) | Reference |
| Benzoate | Aluminum Hydroxide | 7 | Pseudo-second-order | 0.045 g mg⁻¹ min⁻¹ | 18.2 | nih.gov |
| Phthalate | Aluminum Hydroxide | 7 | Pseudo-second-order | 0.021 g mg⁻¹ min⁻¹ | 20.3 | nih.gov |
| Pyromellitate | Aluminum Hydroxide | 7 | Pseudo-second-order | 0.003 g mg⁻¹ min⁻¹ | 40.5 | nih.gov |
Advanced Spectroscopic and Analytical Methodologies for Hydron and Hydroxide Speciation
Ultrafast Spectroscopic Investigations of Proton and Hydroxide (B78521) Dynamics
Ultrafast spectroscopic methods provide real-time snapshots of molecular motions, allowing researchers to follow the intricate dance of protons and hydroxide ions as they move through water. nih.govescholarship.org These techniques utilize extremely short pulses of light, on the order of femtoseconds (10⁻¹⁵ seconds), to initiate and probe chemical events, providing unparalleled insight into the fundamental steps of proton and hydroxide transport. rsc.orgethz.ch
Femtosecond infrared (IR) spectroscopy is a powerful technique for investigating the dynamics of hydrogen bonds in water. mit.edunih.gov The vibrational frequency of the O-H stretch is highly sensitive to its local hydrogen-bonding environment, making it an excellent probe of the structures and rearrangements of the hydrogen-bond network surrounding hydron (B225902) and hydroxide ions. aip.orgcore.ac.uk By exciting specific vibrational modes with an ultrashort IR pulse and monitoring their subsequent evolution, researchers can track changes in the hydrogen-bond structure on a femtosecond timescale. mit.edu
Two-dimensional infrared (2D IR) spectroscopy extends these capabilities by spreading the spectral information across two frequency dimensions, revealing correlations between different vibrational modes and tracking chemical exchange processes. acs.orgosti.gov In the context of hydron and hydroxide, 2D IR can directly monitor the transfer of a proton from a hydronium ion to a water molecule or the acceptance of a proton by a hydroxide ion. core.ac.ukacs.org This is achieved by observing the growth of off-diagonal peaks in the 2D IR spectrum, which signify that a vibrational probe has moved from one chemical environment (e.g., bound to a hydronium) to another (e.g., bound to a water molecule) during the experimental waiting time. acs.org
Recent studies have utilized 2D IR spectroscopy with a vibrational probe, such as methyl thiocyanate, to extract the chemical exchange rates between hydronium and water in acidic solutions. acs.orgnih.gov These experiments have provided a direct measurement of the proton hopping time, a fundamental parameter in the Grotthuss mechanism of proton transport. nih.gov The results indicate that proton hopping is intimately linked to the concerted rearrangement of multiple water molecules in the surrounding solvent. nih.gov
For hydroxide ions, femtosecond IR techniques have been used to study the dynamics of their solvation shell. mit.educore.ac.uk Experiments on solutions of sodium hydroxide in heavy water (NaOD in D₂O) have shown that the hydroxide ion possesses a stable solvation shell that persists for approximately 1.5 picoseconds. core.ac.uk The dynamics observed are attributed to the exchange between different coordination states of the hydroxide ion, which is believed to be a key step in the mechanism of hydroxide transport. core.ac.uk
| Technique | Observable | Timescale | Key Findings for Hydron/Hydroxide |
| Femtosecond IR Pump-Probe | Vibrational relaxation, spectral diffusion, orientational relaxation | 50 fs - several ps | Reveals dynamics of hydrogen-bond breaking and formation around ions. nih.govaip.org |
| 2D IR Spectroscopy | Chemical exchange rates, vibrational coupling | 100 fs - several ps | Directly measures proton hopping times between hydronium and water. acs.orgosti.gov |
| Vibrational Echo | Vibrational dephasing, frequency correlations | 50 fs - 1.4 ps | Characterizes the fast fluctuations and collective reorganizations of the hydrogen-bond network. mit.eduaip.org |
Time-resolved Raman spectroscopy offers a complementary approach to IR spectroscopy for studying the low-frequency intermolecular motions of water molecules that constitute the hydrogen-bonding network. mit.edu Techniques such as optical Kerr effect (OKE) spectroscopy can probe the collective polarizability fluctuations of the liquid, providing insights into the structural rearrangements of the solvent. mit.edu While not directly observing the hydron or hydroxide ion itself, these measurements are crucial for understanding the solvent dynamics that facilitate ion transport.
Studies on pure water using time-resolved Raman techniques have identified distinct timescales for hydrogen-bond dynamics. mit.eduaip.org An underdamped oscillation with a period of about 180 fs is attributed to the stretching of the hydrogen bond, while slower decays on the order of picoseconds reflect the collective reorganization of the hydrogen-bond network. mit.eduaip.org These solvent motions are the essential backdrop against which proton and hydroxide transfer occurs.
Recent advancements in time-resolved coherent anti-Stokes Raman scattering (T-CARS) have been used to investigate the dephasing of vibrations in hydrogen-bonded systems, offering a sensitive probe of the local molecular environment. researchgate.net For example, studies of dimethyl sulfoxide (B87167) (DMSO)-water mixtures have revealed how the lifetime of hydrogen bonds changes with concentration, providing a model for understanding the complex interplay between solute and solvent dynamics. researchgate.net
Resonant Inelastic Soft X-ray Scattering (RIXS) is a powerful, element-specific probe of the local electronic and nuclear structure. tohoku.ac.jposti.gov By tuning the incident X-ray energy to a core-level absorption edge of oxygen, RIXS can selectively excite a water molecule or a hydroxide ion and monitor the subsequent electronic and nuclear dynamics with high resolution. tohoku.ac.jpaip.orgresearchgate.net
A significant recent finding using RIXS has been the observation of a previously unknown associative state in the aqueous hydroxide ion. tohoku.ac.jpethz.chresearchgate.net In this state, a proton from a neighboring water molecule is attracted to the hydroxide ion following resonant excitation. tohoku.ac.jp This discovery provides new insights into the initial steps of proton transfer to a hydroxide ion and opens up new avenues for studying chemical reaction dynamics in solution. ethz.ch
RIXS has also been employed to study the dynamics of liquid water, revealing that upon core-level excitation, ultrafast dissociation of water molecules can occur. aip.org The ability to resolve vibrational progressions in the RIXS spectra allows for a detailed analysis of the nuclear dynamics that accompany electronic excitation. researchgate.netaip.org These studies are crucial for building a complete picture of the potential energy surfaces that govern proton and hydroxide transfer reactions. aip.org
Time-Resolved Raman Spectroscopy of Hydrogen Bonding Networks
Nuclear Magnetic Resonance (NMR) Studies of Hydron and Hydroxide Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the structure and dynamics of molecules in solution. rsc.org For hydron and hydroxide, NMR provides information on the chemical environment of the protons and the rates of proton exchange, which are fundamental to their transport mechanisms. rsc.orglibretexts.org
The chemical shift of a proton in an NMR spectrum is highly sensitive to its electronic environment. libretexts.orglibretexts.org The formation of a hydrogen bond leads to a deshielding of the proton, resulting in a downfield shift in the ¹H NMR spectrum. libretexts.orgmodgraph.co.ukresearchgate.net The magnitude of this shift correlates with the strength of the hydrogen bond; stronger hydrogen bonds cause larger downfield shifts. modgraph.co.ukacs.org
Protons involved in dynamic hydrogen bonding, such as those in water and in the solvation shells of hydron and hydroxide ions, often exhibit broad NMR signals over a wide range of chemical shifts. libretexts.orglibretexts.org This is because the protons are rapidly exchanging between different hydrogen-bonding environments, and the observed chemical shift is an average over these environments. libretexts.orgumn.edu Factors such as temperature, concentration, and solvent can influence the position and width of these peaks. libretexts.org
Theoretical calculations combined with experimental NMR data have been used to quantify the relationship between hydrogen-bond geometry and proton chemical shift. modgraph.co.uk For instance, studies on phenol-acetone systems have shown a linear relationship between the ¹H chemical shift and the H···O distance for short hydrogen bonds. modgraph.co.uk This detailed understanding allows for the interpretation of chemical shifts in more complex systems, like aqueous solutions of acids and bases, in terms of the structure of the solvated ions.
| System | Solvent | ¹H NMR OH Chemical Shift Range (ppm) | Observation |
| Phenol | CDCl₃ (dilute) | ~4.6 | Weak intermolecular hydrogen bonding. modgraph.co.uk |
| Phenol | d₆-DMSO | ~9.2 | Strong intermolecular hydrogen bonding to solvent. modgraph.co.uk |
| Alcohols/Amines | Various | Broad range | Dynamic hydrogen bonding and chemical exchange. libretexts.orglibretexts.org |
| Intramolecular H-bonds | Various | > 19 | Very strong, stable hydrogen bonds leading to significant deshielding. researchgate.net |
Dynamic NMR (DNMR) techniques are used to measure the rates of chemical processes that occur on the NMR timescale, typically in the range of 10⁻¹ to 10⁴ s⁻¹. libretexts.orgucl.ac.uk These methods are well-suited for studying proton exchange between hydron, hydroxide, and water molecules. rsc.orglibretexts.org
One common DNMR method is lineshape analysis. rsc.org As the rate of exchange between two sites increases (for example, by increasing the temperature), the corresponding NMR peaks broaden, coalesce into a single broad peak, and then sharpen into a single narrow peak at the average chemical shift. ucl.ac.uk By analyzing the shape of the NMR lines at different temperatures, the rate constants and activation parameters for the exchange process can be determined. rsc.orgucl.ac.uk
Proton NMR Chemical Shifts and Hydrogen Bonding Characterization
Mass Spectrometry Techniques for Hydronium and Hydroxide Cluster Analysis
Mass spectrometry has emerged as a powerful tool for investigating the complex structures and behaviors of hydronium and hydroxide ion clusters. These techniques allow for the detailed analysis of these species in the gas phase, providing insights that bridge the gap between single ions and bulk aqueous solutions. uvic.ca
Electrospray Ionization Mass Spectrometry (ESI-MS) of Ion Clusters
Electrospray ionization mass spectrometry (ESI-MS) is a particularly effective method for generating and studying protonated water clusters, [H(H₂O)n]⁺, and hydroxide-containing clusters. uvic.caresearchgate.net This technique gently transfers ions from solution into the gas phase, preserving the non-covalent interactions that define the structure of these clusters. nih.govresearchgate.net By controlling experimental parameters such as solvent composition, temperature, and flow rates, researchers can generate a wide range of cluster sizes for analysis. uvic.caacs.org
One of the key findings from ESI-MS studies of protonated water clusters is the identification of "magic numbers," which correspond to unusually stable cluster sizes. uvic.ca The most prominent of these is the [H(H₂O)₂₁]⁺ cluster, which exhibits exceptional stability attributed to its dodecahedral clathrate cage structure. uvic.ca Another notably stable cluster is [H(H₂O)₂₈]⁺. uvic.ca The enhanced stability of these specific cluster sizes is observed as anomalous intensity increases in the mass spectra. uvic.ca
Collision-induced dissociation (CID) is often coupled with ESI-MS to probe the stability and fragmentation pathways of these ion clusters. uvic.ca By subjecting mass-selected clusters to collisions with an inert gas, researchers can induce the sequential loss of water molecules, revealing information about the binding energies and structural motifs within the clusters. uvic.ca
Recent studies have also highlighted the crucial role of hydrated hydronium clusters, H₃O⁺(H₂O)n where n can range from 2 to 10, in ion-molecule reactions within secondary electrospray ionization (SESI). researchgate.net The degree of hydration of the reactant ions significantly influences the efficiency and thermodynamics of these reactions. researchgate.net
Table 1: Notable Protonated Water Clusters Identified by ESI-MS
| Cluster Ion | Number of Water Molecules (n) | Observed Stability | Structural Significance |
| [H(H₂O)₂₁]⁺ | 21 | Exceptionally High ("Magic Number") | Dodecahedral clathrate cage uvic.ca |
| [H(H₂O)₂₈]⁺ | 28 | High | Weak maximum in mass spectra uvic.ca |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to the analysis of hydronium and hydroxide clusters. wikipedia.org This technique separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. wikipedia.orgnih.gov The resulting separation provides a collision cross-section (CCS) value, which is a measure of the ion's rotational average size and is indicative of its three-dimensional structure. wvu.edu
When coupled with mass spectrometry, IMS provides a powerful tool for separating and characterizing complex mixtures of ions, including isomers and isobars that cannot be distinguished by mass alone. wikipedia.orgcopernicus.org This is particularly valuable for studying the diverse structures that can exist for a given hydronium or hydroxide cluster size. copernicus.org
IMS-MS has been instrumental in fields like metabolomics and proteomics for separating complex biological samples. nih.govcopernicus.org The principles of this technique are now being applied to gain deeper insights into the structural diversity of small molecule clusters, including those of hydronium and hydroxide. wvu.edu By correlating mass-to-charge ratios with their drift times (and thus their CCS), researchers can distinguish between different cluster conformations and identify structural motifs within complex mass spectra. copernicus.org
Furthermore, the combination of IMS-MS with techniques like gas-phase hydrogen/deuterium exchange (HDX) offers a way to probe the reactivity and structure of these ions. nih.govwvu.edu The unique HDX reactivities of different compound ions can be used to distinguish between species and gain further structural information. nih.gov
Advanced Electrochemical Probes for Proton and Hydroxide Activity
The development of advanced electrochemical probes has significantly enhanced our ability to measure proton (H⁺) and hydroxide (OH⁻) activity with high resolution and in real-time. phionics.comsoton.ac.uk These methods are crucial for understanding and controlling a vast array of chemical and biological processes.
Potentiometric Methods for High-Resolution pH Measurement
Potentiometric methods are a cornerstone of pH measurement, relying on the principle of measuring the potential difference between a pH-sensitive electrode and a stable reference electrode. phionics.com This potential difference is directly related to the activity of hydrogen ions in the solution, as described by the Nernst equation. uniba.skacs.org
The most common potentiometric sensor is the glass electrode, which utilizes a thin, pH-sensitive glass membrane. phionics.com When immersed in a solution, a potential develops across this membrane that is proportional to the pH of the solution. endress.com For high-resolution measurements, achieving an accuracy of approximately 0.01 pH units is possible with proper calibration and high-quality instrumentation. uniba.sk
Another important type of potentiometric sensor is the ion-sensitive field-effect transistor (ISFET). phionics.com ISFETs offer advantages such as small size and robustness, making them suitable for a variety of applications. phionics.com Both glass electrodes and ISFETs provide high accuracy and the capability for real-time, autonomous data transmission, which is essential for process control and environmental monitoring. phionics.com
Table 2: Comparison of Potentiometric pH Measurement Technologies
| Technology | Principle of Operation | Key Advantages | Key Disadvantages |
| Glass Electrode | Measures potential difference across a pH-sensitive glass membrane. phionics.comendress.com | High accuracy, excellent response time, adaptable. phionics.com | Fragile glass, reference solution contamination over time. phionics.com |
| ISFET | Measures potential difference using a pH-sensitive silicon chip. phionics.com | High accuracy, real-time data, robust. phionics.com | Requires a stable reference system. endress.com |
Amperometric and Voltammetric Techniques for Ion Flux
Amperometric and voltammetric techniques offer a dynamic approach to studying proton and hydroxide ion flux by measuring the current resulting from their electrochemical oxidation or reduction at an electrode surface. soton.ac.uknih.gov These methods are highly sensitive and can provide information about reaction kinetics and the concentration of electroactive species. nih.gov
In these techniques, a potential is applied to a working electrode, and the resulting current is measured. nih.gov For the detection of hydroxide ions, for example, their oxidation at materials like gold or platinum microelectrodes can be monitored. researchgate.net The limiting current in such measurements can be directly proportional to the concentration of hydroxide ions. researchgate.net
Voltammetric methods, such as cyclic voltammetry, involve scanning the potential and observing the resulting current response, which can reveal the potentials at which redox reactions occur and provide insights into the reaction mechanism. nih.gov These techniques are particularly useful for studying ion flux at interfaces and can be employed in various configurations, including rotating disk electrodes and microelectrodes, to control the mass transport of ions to the electrode surface. soton.ac.uknih.gov
Recent advancements include the use of layered double hydroxides (LDHs) as electrode materials. mdpi.com The porous and lamellar structure of LDHs facilitates rapid analyte diffusion and provides abundant active sites, enhancing the sensitivity of the sensor. mdpi.com
Table 3: Common Electrode Materials for Amperometric/Voltammetric Detection of Hydroxide
| Electrode Material | Typical Potential for OH⁻ Oxidation (vs. SCE) | Suitability for Analytical Applications |
| Gold (Au) | ~1.4 V | Promising for amperometric detection due to well-defined waves. researchgate.net |
| Platinum (Pt) | ~1.3 V | Wave can be used, but the plateau is not as well-defined as gold. researchgate.net |
| Nickel (Ni) | ~1.0 V | Oxide formation can make measurements difficult. researchgate.net |
Reaction Mechanisms and Kinetics Involving Hydron and Hydroxide
Catalytic Roles of Protons and Hydroxide (B78521) Ions in Organic and Inorganic Reactions
Acid-base catalysis is a cornerstone of chemical synthesis and industrial processes, accelerating reactions by providing alternative, lower-energy pathways. numberanalytics.combritannica.com Protons and hydroxide ions are the quintessential catalysts in this regard. britannica.com
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. chemguide.co.uk
Acid Catalysis: In acid catalysis, a proton is donated to a reactant, increasing its reactivity. numberanalytics.comquora.com A common mechanism involves the protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. orgosolver.com This principle is employed in numerous industrial reactions, including the conversion of petroleum hydrocarbons to gasoline and the synthesis of various organic compounds. britannica.com Examples include:
Esterification: The formation of an ester from a carboxylic acid and an alcohol is catalyzed by a strong acid like concentrated sulfuric acid. libretexts.org For instance, ethanoic acid reacts with ethanol (B145695) to produce ethyl ethanoate. chemguide.co.uk
Hydrolysis: The acid-catalyzed hydrolysis of esters yields a carboxylic acid and an alcohol. orgosolver.com Similarly, the decomposition of sucrose (B13894) into glucose and fructose (B13574) is achieved using sulfuric acid. britannica.com
Alkene Reactions: Alkenes can be protonated by acids to form carbocations, which can then react with other molecules. nptel.ac.in For example, the hydration of ethene to produce ethanol is catalyzed by passing ethene and steam over a solid catalyst coated with phosphoric(V) acid. chemguide.co.uklibretexts.org The self-condensation of isobutylene (B52900) in the presence of sulfuric acid produces a mixture of trimethyl-pentenes. nptel.ac.in
Base Catalysis: Base catalysis involves the abstraction of a proton from a reactant by a base, typically a hydroxide ion, to generate a more reactive intermediate. vaia.comwikipedia.org This process is central to many organic reactions: orgosolver.com
Aldol Condensation: A base removes a proton from the α-carbon of a ketone or aldehyde, forming an enolate that can then attack another carbonyl compound. numberanalytics.com
Saponification: The base-catalyzed hydrolysis of esters, known as saponification, is a classic example where hydroxide acts as a nucleophile. wikipedia.org
Industrial Applications: Base-catalyzed reactions are utilized in the production of fine chemicals like fragrances and dyes, and in the manufacturing of polyurethane foams. numberanalytics.combritannica.com
The choice between acid and base catalysis can sometimes lead to different products. For instance, the base-catalyzed reaction of benzaldehyde (B42025) with butanone yields a different major product than the acid-catalyzed reaction. nptel.ac.in
| Catalysis Type | Catalyst | General Mechanism | Example Reaction | Industrial Application |
| Acid Catalysis | H⁺ (Hydron) | Protonation of substrate to increase electrophilicity. orgosolver.com | Esterification of ethanoic acid and ethanol. chemguide.co.uk | Gasoline production from petroleum hydrocarbons. britannica.com |
| Base Catalysis | OH⁻ (Hydroxide) | Deprotonation of substrate to increase nucleophilicity. orgosolver.com | Aldol condensation of aldehydes/ketones. numberanalytics.com | Production of polyurethane foams. britannica.com |
| Acid Catalysis | H⁺ (Hydron) | Formation of carbocation intermediates from alkenes. nptel.ac.in | Hydration of ethene to ethanol. libretexts.org | Synthesis of fine chemicals. numberanalytics.com |
| Base Catalysis | OH⁻ (Hydroxide) | Nucleophilic attack on carbonyl carbon. wikipedia.org | Saponification of fats to produce soap. wikipedia.org | Manufacturing of soaps and detergents. allen.in |
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with gaseous or liquid reactants. libretexts.orgnih.gov Proton transfer is a key step in many such reactions, particularly on the surfaces of metal oxides like silica (B1680970) and alumina. nih.govchimia.ch
The study of surface reactions is complex, but surface organometallic chemistry (SOMC) allows for the synthesis of well-defined surface species to investigate reaction mechanisms. chimia.ch These studies have revealed that proton transfers are crucial in the reactions of many hydrocarbons. nih.govchimia.ch
Mechanisms for C-H bond activation on heterogeneous catalysts often involve proton transfer:
Heterolytic Splitting: This involves the cleavage of a C-H bond where the proton transfers to a basic site on the catalyst surface, and the alkyl group binds to a metal center. chimia.ch
σ-Bond Metathesis: This mechanism resembles a direct proton transfer from the C-H bond to a ligand on the metal center. chimia.ch
The reactivity in these systems is influenced by the pKa of the C-H bond and the basicity of the catalyst surface. chimia.ch For example, the dehydration of 1-methylcyclopentanol (B105226) catalyzed by carbon-supported phosphotungstic acid shows a massive rate enhancement with an applied potential, which is attributed to a quasi-equilibrated proton transfer to the adsorbed substrate before the rate-limiting step. researchgate.net
Acid-Catalyzed and Base-Catalyzed Mechanisms in Homogeneous Systems
Mechanisms of Hydrolysis and Condensation Reactions Mediated by Hydroxide
Hydroxide ions are potent nucleophiles and bases that mediate a variety of hydrolysis and condensation reactions.
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Base-catalyzed ester hydrolysis is known as saponification.
The mechanism of saponification involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group. The alkoxide, being a strong base, then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and an alcohol. This final, irreversible acid-base step drives the reaction to completion.
The rate of saponification is typically second-order, being first-order in both the ester concentration and the hydroxide ion concentration.
Rate = k[Ester][OH⁻]
The kinetics are influenced by the structure of the ester and the reaction conditions. Electron-withdrawing groups near the carbonyl group increase the rate by making the carbonyl carbon more electrophilic, while bulky groups hinder the nucleophilic attack and decrease the rate.
Hydroxide ions play a critical role in both the formation (polymerization) and breakdown (depolymerization) of certain polymers.
Polymerization:
Silicate (B1173343) Polymerization: In aqueous solutions, silicon hydroxide (orthosilicic acid, H₄SiO₄) can undergo polymerization to form dimers, trimers, and eventually larger silicate networks. atamanchemicals.com This process is fundamental to the formation of silica gel and various silicate minerals. atamanchemicals.com The condensation reaction is mediated by hydroxide ions, which not only control the pH but also actively participate in the reaction. rsc.orgresearchgate.net The formation of trimeric silicate is often the rate-limiting step. rsc.orgresearchgate.net The presence of alkali hydroxides like NaOH or KOH can influence the structure of the resulting calcium-silicate-hydrate (C-S-H), leading to an increased interlayer distance and a shortening of the silica chains. researchgate.net Silanol-silanolate anions are postulated as key intermediates in the hydroxide-mediated polymerization of siloxanes. nih.gov
Ziegler-Natta Polymerization: Base catalysis is employed in the large-scale production of polymers like polyethylene (B3416737) and polypropylene (B1209903) through Ziegler-Natta polymerization. numberanalytics.com
Depolymerization:
Polyester Depolymerization: Hydroxide-mediated hydrolysis can be used to break down polyesters into their constituent monomers, offering a pathway for chemical recycling. A catalyzed ring-closing depolymerization from the polyester's hydroxyl-chain ends is a proposed key mechanism. researchgate.net
Super Engineering Plastics Depolymerization: A method using cesium hydroxide has been developed for the depolymerization of super engineering plastics like polysulfone (PSU), polyethersulfone (PESU), and polyetheretherketone (PEEK). acs.org This process involves the selective cleavage of aryl-O bonds by the hydroxide nucleophile to regenerate the monomer units in high yields. acs.org
| Process | Role of Hydroxide | Mechanism/Key Intermediates | Example |
| Silicate Polymerization | Catalyst and Reactant | Condensation reactions, formation of siloxane bonds. rsc.orgresearchgate.net | Formation of silica gel from orthosilicic acid. atamanchemicals.com |
| Polysiloxane Depolymerization | Nucleophile | Attack by silanolate anions. nih.gov | Breakdown of silicone polymers. nih.gov |
| Polyester Depolymerization | Catalyst | Ring-closing depolymerization from hydroxyl-chain ends. researchgate.net | Chemical recycling of polyesters. researchgate.net |
| Polyarylether Depolymerization | Nucleophile | Cleavage of aryl-O bonds. acs.org | Depolymerization of PSU and PEEK. acs.org |
Ester Hydrolysis and Saponification Kinetics
Proton-Coupled Electron Transfer (PCET) Processes
Proton-coupled electron transfer (PCET) is a fundamental process in which both a proton and an electron are transferred in a single kinetic step or in separate, sequential steps. ustc.edu.cnnih.gov This mechanism is crucial in a wide range of chemical and biological energy conversions, including photosynthesis, respiration, and catalysis. acs.orgontosight.aiprinceton.edumit.edu
PCET reactions can proceed through different pathways:
Stepwise Pathways: The reaction occurs in two distinct steps: an initial electron transfer (ET) followed by a proton transfer (PT), or an initial PT followed by an ET. These pathways involve a detectable intermediate. ustc.edu.cnpnas.org
Concerted Pathway (EPT): The electron and proton transfer simultaneously in a single elementary step, without forming a stable intermediate. ustc.edu.cnpnas.org This is often referred to as Electron-Proton Transfer (EPT). nih.gov
The operative mechanism (stepwise vs. concerted) depends on the thermodynamics of the individual ET and PT steps. ustc.edu.cn A large thermochemical bias often favors the concerted PCET pathway, which can avoid high-energy intermediates. ustc.edu.cnnih.gov
PCET is vital in:
Catalysis: It provides a roadmap for developing new catalysts for small molecule activation, such as the conversion of water to oxygen and hydrogen (water splitting) and the reduction of oxygen to water (fuel cell reactions). mit.edumit.edu In some heterogeneous hydrogenation reactions, a PCET-like mechanism is proposed where hydrogen acts as an electron donor and protons are sourced from the solvent. chemrxiv.org
Biology: PCET underpins the function of many enzymes, such as ribonucleotide reductase, which is essential for DNA synthesis. mit.edu Nature utilizes the acid/base functionality of amino acid side chains to couple proton transfer to the redox chemistry of metal cofactors. mit.edu
Electrochemistry: Electrochemical methods are used to study PCET reactions and can distinguish between concerted and stepwise mechanisms. nih.gov The rate of electrocatalytic reactions involving PCET is critically dependent on the interfacial pH. rsc.org
Electron Transfer as a Driving Force in Hydronium-Hydroxide Neutralization
Reaction Dynamics in Confined and Nanostructured Environments
The behavior and reactivity of hydron (B225902) and hydroxide ions change dramatically when they are moved from a bulk solution to a confined environment, such as a nanopore, membrane, or micelle. These nanostructured systems impose geometric constraints that alter solvation, transport mechanisms, and local ion concentrations.
In bulk water, protons and hydroxide ions exhibit anomalously high mobility through the Grotthuss mechanism, which involves the rapid rearrangement of hydrogen bonds. nih.gov However, within the narrow confines of nanopores and membranes, this transport is significantly altered. researchgate.net In environments like carbon nanotubes, water molecules can form single-file chains known as "water wires," which provide pathways for concerted proton jumps, leading to transport that can be even faster than in bulk water. nih.govresearchgate.net
Ab initio molecular dynamics (AIMD) simulations have become a crucial tool for investigating these phenomena at the atomic level. mdpi.comacs.org Studies on model anion exchange membranes (AEMs) using functionalized graphane nanotubes show that hydroxide transport is suppressed in these confined spaces compared to bulk solution. acs.orgnih.gov This suppression is attributed to reduced proton transfer rates caused by altered solvation patterns and strong interactions between the hydroxide ions and the cationic functional groups of the nanopore walls. acs.orgnih.gov
The diffusion mechanism itself can also change with confinement. In some model proton exchange membranes (PEMs) at low hydration, hydronium diffusion is primarily structural (Grotthuss-like). mdpi.com In contrast, under similar conditions in model AEMs, hydroxide diffusion is found to be mostly vehicular, where the ion is transported as a stable unit with its solvation shell. mdpi.com The geometry and chemical nature of the confining material are thus critical factors that dictate both the rate and the mechanism of ion transport. conicet.gov.ar
Table 2: Comparison of Ion Transport in Bulk vs. Confined Environments This table outlines the key differences in the transport mechanisms and characteristics of hydronium and hydroxide ions in bulk aqueous solution versus nanoconfined environments like pores and membranes.
| Property | Bulk Aqueous Solution | Nanoconfined Environments | Citation |
| Primary Transport Mechanism | Structural (Grotthuss mechanism) for both H₃O⁺ and OH⁻. | Can be structural or vehicular, depending on ion and confinement. H₃O⁺ often remains structural, while OH⁻ may become vehicular. | nih.govmdpi.com |
| Transport Rate | High, anomalously fast diffusion. | Can be suppressed due to altered solvation and ion-wall interactions, or enhanced in ideal "water wires". | acs.orgnih.gov |
| Key Influencing Factors | Hydrogen bond network dynamics of bulk water. | Pore diameter, surface chemistry/charge, hydration level, geometric constraints. | nih.govconicet.gov.ar |
| Water Structure | Disordered, fluctuating hydrogen-bond network. | Ordered structures like single-file "water wires" can form. | nih.govresearchgate.net |
Micelles and vesicles are self-assembled structures formed by amphiphilic molecules in a solution. These aggregates create distinct microenvironments, most notably an interfacial region between the hydrophobic core and the bulk aqueous phase. This interface can have a local pH that is significantly different from that of the bulk solution, which in turn dramatically affects the rates and pathways of chemical reactions. mdpi.comacs.org
The surface charge of a micelle or vesicle can attract or repel hydronium and hydroxide ions, leading to their accumulation or depletion at the interface. acs.org For instance, an anionic micelle will attract H⁺ ions, creating a more acidic interfacial region with a lower local pH than the bulk solution. This effect can lead to rate accelerations of over a million-fold for certain reactions, such as the cleavage of substrates, by concentrating the reactants and providing a more favorable environment. mdpi.com
This principle of local pH modulation is critical in various applications. The stability of encapsulated molecules, such as the antioxidant curcumin, has been shown to be highly dependent on the pH of the micellar or vesicular interface. acs.org Furthermore, the transition between vesicle and micelle structures can be controlled by external pH changes, creating dynamic systems. elte.hu A pH oscillator can be coupled to these systems to induce rhythmic conversions between vesicles and micelles, offering potential for sophisticated controlled-release applications where encapsulated contents are released in response to specific pH triggers. elte.hu
Computational and Theoretical Modeling of Hydron and Hydroxide Systems
Ab Initio Molecular Dynamics (AIMD) Simulations
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that calculates the forces acting on atoms from first-principles electronic structure calculations at each time step. aip.org This avoids the need for pre-parameterized force fields, making it particularly suitable for studying systems where bond breaking and formation are crucial, such as in proton and hydroxide (B78521) transfer. aip.orgarxiv.org
AIMD simulations have been instrumental in elucidating the Grotthuss mechanism, the process by which protons and hydroxide ions exhibit anomalously high mobility in water. aip.orgaip.org This "structural diffusion" involves the concerted transfer of protons along chains of hydrogen-bonded water molecules, often referred to as "water wires." aip.orguni-halle.de
For the hydron (B225902) ion, AIMD simulations reveal a dynamic solvation complex that fluctuates between different structures, such as the Eigen cation (H₉O₄⁺) and the Zundel cation (H₅O₂⁺). aip.orgaip.org The transfer of a proton is not a simple hop but a complex event driven by fluctuations in the coordination of surrounding water molecules. aip.orgnih.gov Some studies suggest that the process involves bursts of activity with concerted motion of several protons, followed by resting periods. nih.gov
In the case of the hydroxide ion, AIMD simulations show that its transport is also governed by structural diffusion. aip.orgacs.org The rate-limiting step for hydroxide diffusion is often the formation of a specific solvation structure that is active for proton transfer. aip.org For instance, the hydroxide ion is predominantly found in a four-coordinate planar complex (H₉O₅⁻), but proton transfer is more likely to occur from a less stable, more water-like tetrahedral structure (H₇O₄⁻). aip.org AIMD simulations have also been used to study hydroxide transport in more complex environments like anion exchange membranes, revealing how confinement and interactions with functional groups can suppress transport rates compared to bulk water. acs.orgresearchgate.net
AIMD simulations provide detailed information about the structural and dynamical properties of solvated hydron and hydroxide ions. nih.govarxiv.org By using advanced exchange-correlation functionals like the strongly constrained and appropriately normed (SCAN) functional, researchers can obtain a more accurate description of the amphiphilic nature and proton transfer behavior of these ions. nih.govresearchgate.net
Simulations show that the hydronium ion typically donates three hydrogen bonds to its neighbors. In contrast, the hydroxide ion's solvation structure is more complex, with the appearance of fourth and fifth hydrogen bonds stabilizing a "pot-like" shape, which can suppress its structural diffusion. nih.govresearchgate.net These detailed structural insights help to explain the experimental observation that hydroxide diffuses more slowly than hydronium in water. nih.gov The simulations also highlight the asymmetry in the transport mechanisms of the two ions. maine.edu
| Property | Hydron (H₃O⁺) | Hydroxide (OH⁻) | Source |
| Dominant Solvation Complex | Eigen (H₉O₄⁺), Zundel (H₅O₂⁺) | Planar (H₉O₅⁻), Tetrahedral (H₇O₄⁻) | aip.org |
| Proton Transfer Behavior | Prefers concerted proton transfer | Prefers stepwise proton transfer | arxiv.orgresearchgate.net |
| Diffusion in Water | Faster diffusion | Slower diffusion | nih.gov |
| Hydrogen Bonding | Stably donates three hydrogen bonds | Can accept 3-5 hydrogen bonds | nih.govresearchgate.net |
Simulating Proton and Hydroxide Transfer Pathways
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used to study the properties of hydron and hydroxide ion clusters, providing insights into their stability, energetics, and spectroscopic features. researchgate.netuba.ar
DFT calculations are employed to determine the geometries, interaction energies, and thermodynamic properties of hydron and hydroxide clusters with varying numbers of water molecules, such as H⁺(H₂O)ₙ and OH⁻(H₂O)ₙ. aip.orgaip.org These studies help to understand the step-by-step hydration process and the influence of the first and second solvation shells. aip.orgaip.org For example, DFT studies have identified the most stable structures for small hydroxide-water clusters and calculated the enthalpies and Gibbs free energies of their formation. aip.org
Research has shown that the choice of the DFT functional and basis set is crucial for obtaining accurate results. uba.aracs.org For instance, functionals like RPBE-D3 have been found to be reliable for modeling bulk water and its clusters. aip.org DFT can also be used to investigate the electronic properties of these clusters, such as their vertical detachment energies. researchgate.net
DFT is a valuable tool for predicting the vibrational spectra (e.g., infrared spectra) of hydron and hydroxide clusters. researchgate.netias.ac.in By calculating the harmonic vibrational frequencies, researchers can identify the characteristic vibrational modes associated with different structures and hydrogen-bonding environments. uba.arias.ac.in These theoretical spectra can then be compared with experimental data to aid in the interpretation of experimental results and the identification of specific cluster structures. ias.ac.inresearchgate.net
The calculated vibrational frequencies are sensitive to the geometry of the clusters, particularly the hydrogen bond distances. acs.org For instance, the O-H stretching frequency is known to red-shift upon the formation of stronger hydrogen bonds. ias.ac.in DFT calculations have been used to correlate these frequency shifts with structural parameters, providing a way to extract structural information from spectroscopic measurements. diva-portal.orgacs.orgdiva-portal.org
| Cluster | Calculated Property | DFT Functional/Method | Source |
| (H₂O)ₙ (n=3-28) | ¹H NMR Chemical Shifts | GIAO/MPW1PW91/6-311+G(2d,p) | mdpi.com |
| OH⁻(H₂O)ₙ (n=1-6) | IR Frequencies | B3LYP/6-311G++(d,p) | ias.ac.in |
| OH⁻(H₂O)ₙ (n=1-4) | Thermodynamic Properties | MP4/6-311+G(2df,2p) // B3LYP/6-31+G(d,p) | aip.org |
| H⁺(H₂O)ₙ, OH⁻(H₂O)ₙ₋₁ | Gibbs Energy of Autoionization | RPBE-D3/6-311+G** | aip.orgaip.org |
Electronic Structure and Energetics of Ion Clusters
Classical Molecular Dynamics (MD) Simulations
While AIMD provides high accuracy, its computational cost limits the size and timescale of simulations. aip.orgacs.org Classical Molecular Dynamics (MD) simulations, which use empirical force fields, offer a computationally less expensive alternative to study the dynamics of hydron and hydroxide ions over longer times and in larger systems. nih.govresearchgate.net
A major challenge for classical MD is modeling the Grotthuss mechanism, as standard force fields cannot describe bond breaking and formation. aip.orgresearchgate.net To overcome this, various specialized methods have been developed:
Multistate Empirical Valence Bond (MS-EVB): This method treats the system as a quantum mechanical mixture of different classical states, allowing for the description of proton transfer. aip.orgnih.gov
Q-HOP (Quantum Hopping): In this approach, a classical MD simulation is periodically interrupted by Monte Carlo steps that attempt to move a proton to a nearby acceptor site based on quantum mechanical probabilities. nih.govresearchgate.net
MOBHY (Mobile Hydrogen): This method allows for changes in the protonation state of titratable residues during a classical MD run, enabling the simulation of proton hopping. nih.govacs.org
Reactive Force Fields (e.g., ReaxFF): These force fields are parameterized to describe chemical reactions, including proton transfer. researchgate.net
These methods have been successfully used to study proton and hydroxide diffusion in bulk water, in confinement, and in biological systems. nih.govnih.gov For example, classical MD with proton hopping has been used to calculate the diffusion coefficient of protons in bulk water and carbon nanotubes. nih.gov Similarly, specialized models for the hydroxide ion have been developed to reproduce its experimental diffusion coefficient and study its transport under various conditions. nih.govacs.org However, it is noted that classical force fields can sometimes produce inaccurate solvation structures, such as over-coordination of the hydroxide ion, which can affect the simulation results. nih.govresearchgate.net
Force Field Development for Hydrated Ions
The development of accurate force fields is crucial for the classical molecular dynamics simulations of hydrated ions like hydron (H₃O⁺) and hydroxide (OH⁻). These force fields are sets of parameters that describe the potential energy of a system of particles. A general force field, CLAYFF, has been developed for simulating hydrated and multicomponent mineral systems, which is also applicable to simple hydrated compounds. randallcygan.com This force field uses a flexible SPC-based water model to describe water and hydroxyl behavior, while metal-oxygen interactions are modeled with a Lennard-Jones function and a Coulombic term. randallcygan.com
Another significant development is the ReaxFF reactive force field, which has been improved to better describe proton transfer mechanisms. The second-generation ReaxFF water force field (water-2017) can model the Eigen-Zundel-Eigen mechanism for proton transfer in acidic solutions and the hyper-coordinated solvation structure of the hydroxide ion in basic solutions. researchgate.netacs.org These reactive force fields are capable of describing bond breaking and formation, which is essential for studying the Grotthuss mechanism of ion transport.
The parameterization of these force fields often involves fitting to high-level quantum mechanics calculations and experimental data to ensure accuracy. rsc.orgaip.org For instance, force fields for hydronium and hydroxide have been optimized to reproduce solvation free energies and activity coefficients of solutions. aip.org
Table 1: Comparison of Different Force Fields for Hydrated Ion Simulations
| Force Field | Type | Key Features | Applicable Systems |
|---|---|---|---|
| CLAYFF | General, Non-reactive | Flexible SPC-based water model, Lennard-Jones and Coulombic terms for metal-oxygen interactions. randallcygan.com | Hydrated mineral systems, simple hydrated compounds. randallcygan.com |
| ReaxFF (water-2017) | Reactive | Describes proton transfer, supports Eigen-Zundel-Eigen mechanism, models hyper-coordinated OH⁻ solvation. researchgate.netacs.org | Aqueous solutions with varying pH, acid-base chemistry. acs.org |
| Custom FF (Bonthuis et al.) | Non-reactive | Optimized for specific ion properties like solvation free energy and activity coefficients. aip.org | Concentrated and dilute electrolyte solutions at interfaces. aip.org |
Long-Time Scale Dynamics and Diffusion
The diffusion of hydronium and hydroxide ions in water is anomalously fast compared to other ions of similar size. This is attributed to the Grotthuss "structural diffusion" mechanism, where a proton or a proton hole hops along a chain of hydrogen-bonded water molecules. springernature.com While both ions utilize this mechanism, experiments show that hydroxide diffuses about half as fast as hydronium. springernature.comnsf.gov
Computational studies have revealed the structural origins of this difference. Advanced quantum-mechanics-based models have shown that the solvated structure of hydroxide inhibits correlated proton transfer. springernature.comnsf.gov The hydroxide ion can adopt a hyper-coordinated solvation structure, which is more stable and less favorable for the rapid proton hopping seen with hydronium. researchgate.netspringernature.com In contrast, the diffusion of hydronium is facilitated by a burst of multiple proton transfer events along hydrogen-bonded water wires. springernature.com
To bridge the gap between the femtosecond timescale of proton transfer events and the millisecond timescales relevant for macroscopic diffusion, multiscale simulation approaches have been developed. arxiv.org These methods combine the accuracy of ab initio molecular dynamics (AIMD) for capturing local transfer events with the efficiency of force field-based methods and Monte Carlo techniques to simulate long-range diffusion. arxiv.org
Table 2: Diffusion Coefficients of Ions in Water at Ambient Conditions
| Ion | Diffusion Mechanism | Relative Diffusivity | Key Finding from Simulations |
|---|---|---|---|
| Hydronium (H₃O⁺) | Grotthuss & Vehicular | ~2x faster than OH⁻ | Diffusion involves concerted, multiple proton hops. springernature.com |
| Hydroxide (OH⁻) | Grotthuss & Vehicular | Slower than H₃O⁺ | Stabilized hyper-coordinated solvation structure inhibits proton transfer. springernature.comnsf.gov |
Multiscale Modeling Approaches
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Hybrid QM/MM methods are powerful tools for studying chemical processes in large, complex systems. nih.govresearchgate.net In this approach, the chemically active region (e.g., the hydron or hydroxide ion and its immediate solvation shell) is treated with a high-level quantum mechanics method, while the surrounding environment (the bulk solvent) is described by a more computationally efficient molecular mechanics force field. researchgate.netaip.org This partitioning allows for an accurate description of electronic effects where they are most important, while still being able to simulate a system large enough to capture bulk properties. nih.gov
QM/MM simulations have been successfully applied to study the solvation and reactivity of various ions in solution. aip.orgresearchgate.net For instance, QM/MM molecular dynamics simulations have been used to investigate the structural and dynamical properties of the Tl(III) ion in water, yielding results in good agreement with experimental X-ray data. researchgate.net A similar approach can be used to study the intricate details of the solvation structure and dynamics of hydronium and hydroxide ions. The QM/MM-ER method, which combines QM/MM with the theory of energy representation, has been used to compute the solvation free energies of various protonated and hydroxylated water clusters to determine their relative populations in solution. aip.org
Coarse-Grained Models for Large-Scale Systems
To simulate even larger systems and longer timescales, coarse-grained (CG) models are employed. researchgate.net In these models, groups of atoms are represented as single interaction sites, reducing the number of degrees of freedom in the system. osti.gov The development of CG models for systems containing hydronium and hydroxide requires careful parameterization to reproduce the essential physics of the interactions. diva-portal.org
One approach is to develop CG models based on potentials like the Stillinger-Weber potential, which can efficiently model systems without explicit hydrogen atoms or long-range Coulombic interactions by using a combination of two- and three-body interactions. osti.gov Such models have been developed for carboxylic acids and can be used in constant pH simulations to study pH-responsive polymers. osti.gov
Another innovative approach is the development of reactive force fields with coarse-grained electrons, such as the ReaxFF/C-GeM model. nsf.gov This model can describe the temperature dependence of bulk water properties with high accuracy and is a step towards modeling redox and acid-base chemistry, including electron and proton transfer processes, in large systems. nsf.gov
Reaction Path and Transition State Theory Calculations
Understanding the kinetics of reactions involving hydronium and hydroxide ions, such as acid-base neutralization or their role in catalysis, requires the calculation of reaction rates. Transition State Theory (TST) provides a framework for this by examining the properties of the system at the transition state, which is the saddle point on the potential energy surface separating reactants and products. wikipedia.org
For complex reactions in solution, Canonical Variational Transition State Theory (CVT) is often used. acs.org CVT locates the dividing surface between reactants and products that minimizes the rate constant along the reaction path. acs.org These calculations are often combined with methods to account for quantum mechanical tunneling, which can be significant for reactions involving the transfer of light particles like protons. acs.orgunex.es
Reaction path and TST calculations have been applied to study various reactions, including the hydrolysis of amides catalyzed by the hydroxide ion. nih.gov These calculations can elucidate the reaction mechanism and determine the free energy barriers, providing results that are in good agreement with experimental values when solvent effects are properly included. nih.gov For the recombination of hydronium and hydroxide, simulations have shown that the process involves a collective compression of a hydrogen-bonded wire connecting the ions, followed by a concerted proton transfer. pnas.org
Environmental and Geochemical Significance of Hydron and Hydroxide
Role of pH in Natural Water Systems and Aquatic Biogeochemistry
Acidification and Alkalinization Processes in Lakes, Rivers, and Oceans
The pH of aquatic environments is susceptible to both natural and human-induced changes, leading to processes of acidification and alkalinization.
Ocean Acidification: The primary driver of ocean acidification is the absorption of atmospheric carbon dioxide (CO₂) by seawater. unh.edunhm.ac.uknoaa.gov The burning of fossil fuels, deforestation, and industrial activities have significantly increased atmospheric CO₂ concentrations. unh.edunews-oceanacidification-icc.org When CO₂ dissolves in seawater, it forms carbonic acid (H₂CO₃), which then dissociates into bicarbonate ions (HCO₃⁻) and hydron (B225902) ions (H⁺), leading to a decrease in pH and an increase in acidity. unh.edugreenly.earth Over the past two centuries, the average ocean pH has dropped by approximately 0.1 units, representing about a 30% increase in acidity. unh.edusi.edu This change in chemistry reduces the availability of carbonate ions (CO₃²⁻), which are essential for marine organisms like corals, shellfish, and some plankton to build their shells and skeletons. noaa.govnews-oceanacidification-icc.orggreenly.earth
Freshwater Acidification and Alkalinization: Freshwater systems like lakes and rivers can be acidified by acid rain, which forms when sulfur dioxide (SO₂) and nitrogen oxides (NOx) from fossil fuel combustion react with water vapor in the atmosphere to create sulfuric and nitric acids. nih.govhomewater.com This can lower the pH of freshwater bodies, making them inhospitable to certain aquatic species. homewater.com
Conversely, a phenomenon known as freshwater alkalinization, or the "freshwater salinization syndrome," has been observed in many regions. pnas.org This process involves an increase in both salinity and alkalinity. pnas.org The drivers are multifaceted and include the use of road salts for deicing, which can increase sodium levels and displace base cations in the soil, leading to higher pH. pnas.org Other contributors include agricultural runoff containing lime and fertilizers, wastewater discharge, and human-accelerated weathering of minerals and materials like concrete. pnas.orgusgs.govjaywen.com In some coastal areas, rising sea levels can also contribute to the alkalinization of freshwater sources. jaywen.com Studies have shown that in many US rivers, there have been significant increasing trends in alkalinity and pH. pnas.orgacs.org For instance, one study found that 66% of 232 monitored river and stream sites in the US showed a statistical increase in pH. pnas.org
Influence on Nutrient Cycling and Solute Transport
The pH of aquatic systems exerts a strong influence on the cycling of essential nutrients and the transport of various dissolved substances (solutes). This is because pH controls the chemical form (speciation) and solubility of many elements.
Nutrient Cycling:
Phosphorus: The availability of phosphorus, a key limiting nutrient in many freshwater ecosystems, is highly dependent on pH. At high pH values, phosphorus tends to precipitate with calcium to form insoluble calcium phosphates, making it less available to aquatic organisms. Conversely, at low pH, it can be adsorbed onto aluminum and iron oxides and hydroxides, also reducing its bioavailability.
Nitrogen: The nitrogen cycle is also influenced by pH. For example, nitrification, the microbial conversion of ammonia (B1221849) to nitrate (B79036), is generally inhibited at low pH.
Carbon: The exchange of carbon dioxide between the atmosphere and water is a pH-dependent process. vaia.com Photosynthesis by aquatic plants and algae consumes dissolved CO₂, which can lead to a daily increase in pH. fondriest.com Conversely, respiration and decomposition release CO₂, lowering the pH. fondriest.com
Solute Transport: The mobility and transport of various solutes, including potentially toxic metals, are governed by pH. At lower pH values, many metals become more soluble and thus more mobile and bioavailable. nih.gov This can increase their toxicity to aquatic life. nih.gov Conversely, at higher pH, many metals tend to precipitate out of the solution as hydroxides or carbonates, reducing their concentration in the water column. nih.gov
Atmospheric Chemistry and Cloud Formation
Hydron and hydroxide (B78521), in the form of the highly reactive hydroxyl radical (•OH), play a central role in the chemical processes of the atmosphere. wikipedia.orgniwa.co.nz These processes have significant implications for air quality, climate, and the formation of clouds and precipitation.
Hydroxyl Radical Formation and Its Environmental Impact
The hydroxyl radical (•OH) is often referred to as the "detergent" of the troposphere because it is the primary oxidizing agent responsible for the removal of most pollutants and many greenhouse gases. wikipedia.orgniwa.co.nzipcc.ch
Formation of Hydroxyl Radicals: The main pathway for the formation of hydroxyl radicals in the troposphere begins with the photolysis (breakdown by sunlight) of ozone (O₃). niwa.co.nzozcon.co.ukniwa.co.nz Ultraviolet (UV) radiation from the sun splits an ozone molecule into an oxygen molecule (O₂) and an excited oxygen atom (O(¹D)). ipcc.chleeds.ac.uk This highly reactive oxygen atom can then react with water vapor (H₂O) to produce two hydroxyl radicals. niwa.co.nzniwa.co.nz
O₃ + UV light → O₂ + O(¹D)
O(¹D) + H₂O → 2 •OH
Other sources of hydroxyl radicals include the photolysis of nitrous acid (HONO), hydrogen peroxide (H₂O₂), and certain organic compounds. ipcc.chharvard.edu
Environmental Impact:
Pollutant Removal: The hydroxyl radical is extremely reactive and has a very short atmospheric lifetime, typically less than a second. wikipedia.orgleeds.ac.ukharvard.edu It reacts with a wide range of pollutants, often initiating the first step in their removal from the atmosphere. wikipedia.orglongdom.org It oxidizes carbon monoxide (CO), methane (B114726) (CH₄), and other volatile organic compounds (VOCs), converting them into water-soluble products that can be washed out by rain and snow. niwa.co.nzharvard.edu
Greenhouse Gas Control: By reacting with methane, a potent greenhouse gas, the hydroxyl radical plays a crucial role in controlling its atmospheric concentration and mitigating its warming effect. ipcc.chozcon.co.uklongdom.org The reaction of •OH with methane is the primary sink for this gas. ipcc.ch
Ozone Formation and Depletion: While hydroxyl radicals are important for cleaning the atmosphere, their reactions with VOCs can also contribute to the formation of ground-level ozone, a major component of smog. longdom.org In the stratosphere, however, they participate in the breakdown of ozone-depleting substances like chlorofluorocarbons (CFCs). longdom.org
Factors Influencing Hydroxyl Radical Concentrations: The concentration of hydroxyl radicals is highly variable in time and space, depending on factors such as the intensity of solar radiation, humidity, and the levels of pollutants like nitrogen oxides (NOx) and carbon monoxide. niwa.co.nzipcc.chniwa.co.nz Concentrations are generally highest in the tropics where sunlight is intense and humidity is high. niwa.co.nzniwa.co.nz
Acid-Base Equilibria in Atmospheric Aerosols
Atmospheric aerosols are tiny liquid or solid particles suspended in the air that play a critical role in cloud formation and climate. oulu.fiacs.org The acidity, or pH, of these aerosol particles is a fundamental property that influences their chemical composition and behavior. acs.orgnih.govnih.gov
The pH of aerosol particles is determined by the balance of acidic and basic species they contain. nih.gov Major acidic components include sulfuric acid and nitric acid, while ammonia is a key basic species. nih.gov Organic acids and bases also contribute to aerosol acidity. oulu.fitandfonline.com
The dissociation of these acids and bases within the aerosol's aqueous phase releases or consumes hydron ions, thereby controlling the particle's pH. oulu.fitandfonline.com This acid-base equilibrium has several important consequences:
Aerosol Composition and Growth: The pH of an aerosol particle affects the partitioning of semi-volatile species between the gas and particle phases. nih.gov For example, a lower pH can favor the uptake of basic gases like ammonia, leading to the formation of ammonium (B1175870) sulfate (B86663) and ammonium nitrate, which increases the aerosol mass and size. copernicus.org The dissociation of organic acids can also enhance the formation of sulfate, further contributing to particle growth. oulu.fitandfonline.comtandfonline.com
Cloud Condensation Nuclei (CCN) Activity: The chemical composition and size of aerosol particles determine their ability to act as cloud condensation nuclei (CCN), the seeds upon which cloud droplets form. nih.gov By influencing aerosol growth, pH can impact the number and size of CCN, which in turn affects cloud properties such as droplet number concentration and reflectivity. oulu.fitandfonline.comtandfonline.com Research has shown that accounting for the dissociation of organic acids in aerosols can lead to enhanced cloud droplet numbers. oulu.fitandfonline.comcopernicus.org
Catalysis of Reactions: The acidity of aerosol particles can catalyze various chemical reactions. For instance, acid-catalyzed reactions can lead to the formation of secondary organic aerosols (SOA), which are a significant component of fine particulate matter in the atmosphere. nih.gov
The pH of different types of aerosols can vary significantly, as shown in the table below.
| Aerosol Type | Typical Chemical Composition | pH Range |
| Urban Aerosol | Sulfates, Nitrates, Organics, Soot | 0 to 3 |
| Marine Aerosol | Sea Salt, Sulfates, Organics | 3 to 6 |
| Mineral Dust | Silicates, Carbonates, Oxides | 6 to 8 |
| Biomass Burning | Organics, Soot, Potassium Salts | 3 to 5 |
| Data sourced from multiple atmospheric science studies. researchgate.net |
Mineral-Water Interface Chemistry
The interface between minerals and water is a highly reactive zone where fundamental geochemical processes such as dissolution, precipitation, and sorption occur. researchgate.net The concentration of hydron and hydroxide ions at this interface is a master variable that controls the surface charge of minerals and dictates the rates and mechanisms of these reactions. frontiersin.orgmdpi.com
The surface of a mineral in contact with water develops an electrical charge due to reactions between the mineral's surface functional groups and ions in the solution. acs.org For many oxide and silicate (B1173343) minerals, surface hydroxyl groups (-OH) can be protonated (take on a hydron ion) or deprotonated (lose a hydron ion) depending on the pH of the surrounding water. acs.org
At low pH (high H⁺ concentration), the surface becomes positively charged: M-OH + H⁺ ⇌ M-OH₂⁺
At high pH (high OH⁻ concentration), the surface becomes negatively charged: M-OH + OH⁻ ⇌ M-O⁻ + H₂O
The pH at which the net surface charge is zero is known as the point of zero charge (pHpzc). carnegiescience.edu This is a critical property of a mineral as it determines its interaction with dissolved ions and molecules. carnegiescience.edu A mineral surface will tend to attract ions of the opposite charge (counter-ions) and repel ions of the same charge (co-ions).
The surface charge of different minerals varies with pH. For example, studies have shown that in certain brine environments, barite and dolomite (B100054) can have positively charged surfaces, while feldspar (B12085585) may have a near-zero or negative surface charge. frontiersin.org Clay minerals, which have a large surface area, are also significantly affected by pH, which influences their tendency to adsorb hydrocarbons. acs.org Even minerals with what is considered a "permanent" charge can have their surface charge number altered by changes in pH due to interactions with H⁺ ions. researchgate.netnih.gov
The pH-dependent surface charge has profound implications for:
Mineral Dissolution and Precipitation: The rate at which minerals dissolve or precipitate is strongly influenced by pH. For instance, the dissolution of carbonate minerals like calcite is much faster in acidic conditions.
Sorption of Contaminants: The adsorption of dissolved contaminants, such as heavy metals or radionuclides, onto mineral surfaces is a key process that controls their mobility in the environment. The surface charge of the mineral and the chemical form of the contaminant, both of which are pH-dependent, determine the extent of sorption.
Colloid Stability: The stability of fine mineral particles (colloids) in water is governed by the electrostatic repulsion between their surfaces. When the pH is far from the pHpzc, the surface charge is high, leading to greater repulsion and a stable colloidal suspension. Near the pHpzc, the particles can aggregate and settle out.
The table below shows the approximate point of zero charge (pHpzc) for several common minerals.
| Mineral | Chemical Formula | Approximate pHpzc |
| Quartz | SiO₂ | 2 - 3.7 |
| Calcite | CaCO₃ | 8 - 9.5 |
| Goethite | α-FeO(OH) | 7.5 - 9.3 |
| Gibbsite | Al(OH)₃ | 9 - 10 |
| Kaolinite (B1170537) | Al₂Si₂O₅(OH)₄ | 3 - 4.6 |
| Data compiled from various geochemical sources. carnegiescience.edu |
Hydron and Hydroxide Effects on Mineral Dissolution and Precipitation
The rates of mineral dissolution and precipitation are strongly dependent on the pH of the surrounding solution, a measure dictated by the concentration of hydron and hydroxide ions. hubbardbrook.orggeoscienceworld.orgupol.cz This relationship is a cornerstone of geochemical weathering and the formation of secondary minerals.
Detailed Research Findings:
The dissolution of many rock-forming silicate minerals is significantly accelerated under acidic conditions due to the increased concentration of hydron ions. hubbardbrook.orggeoscienceworld.org These hydron ions attack the mineral surface, leading to the breakdown of the crystal lattice and the release of constituent ions into the solution. geoscienceworld.org Conversely, the precipitation of many secondary minerals, such as metal hydroxides and some clay minerals, is favored under neutral to alkaline conditions where hydroxide ion concentrations are higher. usgs.govresearchgate.net
For example, the weathering of feldspars, common minerals in the Earth's crust, is enhanced in acidic environments. geoscienceworld.org Laboratory studies have demonstrated a direct correlation between decreasing pH and increasing dissolution rates of silicate minerals. hubbardbrook.org This process is a key source of essential nutrient cations like calcium, magnesium, and potassium in forest ecosystems. hubbardbrook.org
The stability of various minerals is directly tied to the pH and Eh (oxidation-reduction potential) of the environment. researchgate.net Iron-bearing minerals, for instance, exhibit different stability fields depending on these parameters. Goethite (FeOOH) can transform into hematite (B75146) (Fe₂O₃) through processes involving changes in pH. researchgate.net
The precipitation of metal hydroxides is a critical process in controlling the concentration of dissolved metals in natural waters. usgs.gov As pH increases, the solubility of many metal ions decreases, leading to their precipitation as hydroxide minerals. usgs.gov For instance, iron hydroxide readily precipitates from solution when iron-rich groundwater is exposed to oxygenated surface waters, a process influenced by pH. usgs.gov
Conversely, in highly alkaline environments, such as those impacted by cementitious materials, the dissolution of certain clay minerals like kaolinite, smectite, and illite (B577164) can occur. iaea.org
Interactive Data Table: pH Influence on Mineral Dissolution
| Mineral | pH Condition | Effect on Dissolution | Primary Dissolution Mechanism |
| Feldspar | Acidic (Low pH) | Increased Dissolution Rate | Hydron ion attack on the mineral surface. geoscienceworld.org |
| Calcite (CaCO₃) | Acidic (Low pH) | Increased Dissolution Rate | Reaction with H⁺ ions to form bicarbonate. usgs.gov |
| Quartz (SiO₂) | Highly Alkaline (High pH) | Increased Dissolution Rate | Formation of silicate anions. geoscienceworld.org |
| Iron Hydroxide | Acidic (Low pH) | Increased Dissolution Rate | Protonation of hydroxide groups. usgs.gov |
| Kaolinite | Highly Alkaline (High pH) | Increased Dissolution Rate | Attack by hydroxide ions. iaea.org |
Ion Exchange Processes in Soils and Sediments
Ion exchange is a fundamental process in soils and sediments, governing nutrient availability, soil fertility, and the transport of contaminants. soilquality.org.aueagri.org This process is significantly influenced by the concentration of hydron and hydroxide ions. The cation exchange capacity (CEC) and anion exchange capacity (AEC) of a soil are measures of its ability to retain and exchange positively and negatively charged ions, respectively. slideshare.netresearchgate.net
Detailed Research Findings:
The surfaces of clay minerals and organic matter in soil typically carry a net negative charge, allowing them to adsorb and exchange cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and potassium (K⁺). soilquality.org.auuga.edu The magnitude of this negative charge, and thus the CEC, is often pH-dependent. researchgate.netuga.edu As soil pH increases (lower hydron concentration), the number of negative sites on soil colloids increases, leading to a higher CEC. uga.edu Conversely, in acidic soils with a higher concentration of hydron ions, these ions can compete with nutrient cations for exchange sites, potentially leading to nutrient deficiencies. da.gov.ph
Some soil components, particularly iron and aluminum oxides and certain clay minerals like kaolinite, can develop positive charges under acidic conditions, leading to an anion exchange capacity (AEC). slideshare.nethawaii.edu This allows the soil to retain negatively charged ions (anions) such as nitrate (NO₃⁻), sulfate (SO₄²⁻), and phosphate (B84403) (H₂PO₄⁻). hawaii.edu The AEC generally increases as the soil pH decreases. hawaii.edu
The balance between CEC and AEC is therefore critically dependent on soil pH. In acidic soils, the competition from H⁺ and aluminum (Al³⁺) ions for cation exchange sites is high, and the potential for anion retention is greater. plantlet.org In alkaline soils, the CEC is generally higher, enhancing the soil's ability to retain essential nutrient cations. uga.edu
Interactive Data Table: Effect of pH on Soil Ion Exchange Capacity
| Soil Property | pH Condition | Effect | Underlying Mechanism |
| Cation Exchange Capacity (CEC) | Increasing pH (more alkaline) | Increases | Deprotonation of functional groups on organic matter and clay edges, creating more negative charge sites. researchgate.netuga.edu |
| Cation Exchange Capacity (CEC) | Decreasing pH (more acidic) | Decreases | Protonation of negative charge sites and increased competition from H⁺ and Al³⁺ for exchange sites. nutrien-ekonomics.comuga.edu |
| Anion Exchange Capacity (AEC) | Decreasing pH (more acidic) | Increases | Protonation of surface hydroxyl groups on iron and aluminum oxides and kaolinite, creating positive charge sites. hawaii.edu |
| Anion Exchange Capacity (AEC) | Increasing pH (more alkaline) | Decreases | Deprotonation of positively charged sites. hawaii.edu |
Geothermal and Hydrothermal Systems Chemistry
The chemistry of geothermal and hydrothermal systems is profoundly influenced by the concentration of hydron and hydroxide ions, which control mineral-fluid equilibria and the composition of geothermal fluids. wvu.edugeoscienceworld.org The pH of these fluids, which can range from acidic to alkaline, is a critical parameter in understanding and exploiting these systems for energy. geonardo.com
Detailed Research Findings:
In geothermal reservoirs, the interaction between the circulating fluid (typically water) and the host rock is a key process. wvu.eduosti.gov The pH of the fluid plays a major role in determining which minerals dissolve and which new minerals precipitate. wvu.eduutwente.nl This, in turn, affects the porosity and permeability of the reservoir rock, which are crucial for the efficient extraction of geothermal energy. wvu.edu
The pH of geothermal fluids can vary widely. For example, deep geothermal fluids in volcanic systems can be acidic due to the presence of dissolved gases like hydrogen chloride (HCl) and sulfur dioxide (SO₂), which form strong acids upon dissolving in water. geonardo.com In contrast, fluids in other systems can be neutral to alkaline. geonardo.comiagi.or.id For instance, thermal waters in some non-volcanic geothermal systems in Sulawesi, Indonesia, have a pH ranging from 6.4 to 9.5. iagi.or.id
Hydrothermal vents, found on the ocean floor, are another environment where hydron and hydroxide concentrations are critical. wikipedia.org These vents release geothermally heated water that is chemically distinct from the surrounding seawater. wikipedia.org "Black smoker" vents, for example, release hot, acidic fluids rich in dissolved metals and hydrogen sulfide (B99878). noaa.gov When this acidic fluid mixes with cold, alkaline seawater, metal sulfide minerals precipitate rapidly. wikipedia.org "White smoker" vents, in contrast, release cooler, more alkaline fluids rich in calcium, which leads to the precipitation of calcium carbonate and magnesium hydroxide minerals. noaa.gov
The mineral assemblages found in both active and fossil hydrothermal systems can be used to infer the pH conditions of the fluids from which they formed. cdlib.org For example, the presence of minerals like kaolinite and alunite (B1170652) is indicative of acidic conditions, while the presence of adularia and sericite suggests neutral pH fluids. cdlib.org
Interactive Data Table: Characteristics of Different Hydrothermal Vent Fluids
| Vent Type | Fluid Temperature | Fluid pH | Key Chemical Components | Resulting Mineral Deposits |
| Black Smoker | High (e.g., >300°C) | Acidic | Dissolved metals (Fe, Cu, Zn), Hydrogen sulfide (H₂S) | Metal sulfides (e.g., Pyrite, Chalcopyrite). wikipedia.orgnoaa.gov |
| White Smoker | Lower (e.g., <300°C) | Alkaline | Calcium (Ca), Silicon (Si), Barium (Ba) | Calcium carbonate (Aragonite, Calcite), Magnesium hydroxide (Brucite). noaa.gov |
Industrial and Technological Applications of Hydron and Hydroxide Chemistry
Advanced Catalysis and Process Optimization
The efficiency and selectivity of many chemical reactions are highly dependent on the acidic or basic nature of the reaction environment. This makes the control of hydron (B225902) and hydroxide (B78521) concentrations a cornerstone of advanced catalysis and process optimization.
pH Control in Chemical Manufacturing and Synthesis
The importance of pH extends across various sectors of the chemical industry:
Pharmaceuticals: In drug synthesis, maintaining a specific pH is vital for maximizing the yield and purity of the final product. solubilityofthings.comboquinstrument.com It also plays a crucial role in the stability of pharmaceutical formulations. boquinstrument.com
Polymers: The production of synthetic polymers, such as nylon, involves catalytic processes where pH control is essential for achieving the desired material properties. southampton.ac.uk
Commonly used agents for pH adjustment in industrial synthesis include strong bases like sodium hydroxide to increase pH and acids like sulfuric or hydrochloric acid to decrease it. walchem.com The choice of agent depends on the specific requirements of the chemical reaction.
Designing Novel Acid-Base Catalysts for Sustainable Processes
There is a growing emphasis on developing sustainable chemical processes that minimize waste, reduce energy consumption, and utilize renewable resources. solubilityofthings.com The design of novel acid-base catalysts is a key area of research in achieving these "green chemistry" goals. solubilityofthings.comrsc.org
Solid acid and base catalysts are gaining prominence as alternatives to traditional liquid acids and bases. southampton.ac.ukrsc.org These solid catalysts offer several advantages:
Reduced Waste: They can often be separated from the reaction mixture more easily, minimizing the generation of hazardous waste. solubilityofthings.comrsc.org
Recyclability: Solid catalysts can frequently be recovered and reused, making processes more economical and environmentally friendly. southampton.ac.uk
Improved Safety: They can be less corrosive and hazardous to handle than strong liquid acids and bases. rsc.org
Researchers are exploring a variety of materials for creating these advanced catalysts, including:
Nanomaterials: Nanoscale catalysts provide a large surface area, which can enhance reaction rates and efficiency. solubilityofthings.com
Metal-Organic Frameworks (MOFs): These are crystalline materials with a porous structure that can be precisely engineered to have both acidic and basic sites, creating bifunctional catalysts for multi-step reactions. chinesechemsoc.org
Zeolites: These microporous aluminosilicate (B74896) minerals can be modified to act as solid acid catalysts. rsc.org
Ceria (CeO₂): This metal oxide possesses both acidic and basic sites on its surface, making it a promising catalyst for various reactions. rsc.org
The development of these novel catalysts is crucial for creating more sustainable manufacturing processes for a wide range of products, from biodegradable plastics to biofuels. solubilityofthings.com
Water Treatment and Environmental Remediation Technologies
The control of hydron and hydroxide concentrations is a cornerstone of modern water treatment and environmental remediation efforts. Adjusting the pH of water is a fundamental step in many processes designed to remove pollutants and ensure water quality. tradeenviro.com.au
pH Adjustment in Wastewater Treatment
Wastewater from industrial and municipal sources often has a pH that is either too acidic or too alkaline to be safely discharged into the environment. cleantechwater.co.insensorex.com Regulatory bodies like the Environmental Protection Agency (EPA) have strict guidelines for the pH of discharged effluent to protect aquatic ecosystems. tradeenviro.com.ausensorex.com Therefore, pH adjustment is a critical first step in many wastewater treatment plants. advancedchemsys.com
The primary goals of pH adjustment in wastewater treatment include:
Neutralization: Bringing the pH of the wastewater to a neutral range (typically between 6 and 9) to comply with discharge regulations. tradeenviro.com.au
Optimizing Other Treatment Processes: Many subsequent treatment steps, such as coagulation, flocculation, and biological treatment, are highly pH-dependent. cleantechwater.co.in
Preventing Corrosion: Extreme pH levels can corrode pipes (B44673) and equipment within the treatment facility. cleantechwater.co.in
To achieve the desired pH, various chemicals are added to the wastewater. To raise the pH of acidic water, alkaline substances such as lime (calcium hydroxide) or caustic soda (sodium hydroxide) are commonly used. cleantechwater.co.in To lower the pH of alkaline water, acidic chemicals like sulfuric acid or hydrochloric acid are added. cleantechwater.co.in In some cases, carbon dioxide is injected into the water, which forms carbonic acid and lowers the pH. cleantechwater.co.inwateronline.com
Wastewater treatment facilities utilize automated systems with pH sensors to continuously monitor and control the pH, ensuring efficient and compliant operation. southforkinst.com These systems can be either batch processes, where water is treated in tanks, or continuous flow systems. southforkinst.com
Heavy Metal Precipitation and Flocculation using Hydroxide
A significant challenge in treating industrial wastewater is the removal of dissolved heavy metals, which are toxic to aquatic life and humans. phadjustment.com One of the most common and cost-effective methods for removing these metals is through hydroxide precipitation. waterandwastewater.comheienv.com
This process involves raising the pH of the wastewater by adding a hydroxide-containing compound, typically lime or sodium hydroxide. trevi-env.com This increase in hydroxide ions (OH⁻) causes the dissolved metal ions (like copper, zinc, lead, and chromium) to react and form insoluble metal hydroxides. advancedchemsys.comwaterandwastewater.comappliedmechtech.com These solid particles can then be removed from the water.
The general reaction for hydroxide precipitation is: Mⁿ⁺ + nOH⁻ → M(OH)ₙ(s) Where Mⁿ⁺ is a metal ion and M(OH)ₙ is the solid metal hydroxide.
Each metal has a specific pH at which its hydroxide is least soluble, meaning it will precipitate most effectively. heienv.comtrevi-env.com
| Metal | Optimal pH for Hydroxide Precipitation |
| Copper (Cu²⁺) | 8.0 - 9.5 |
| Zinc (Zn²⁺) | 8.7 - 9.6 |
| Lead (Pb²⁺) | 6.5 - 8.9 (with coagulant) |
| Iron (Fe³⁺) | 6.2 - 7.1 |
| Nickel (Ni²⁺) | 9.0 - 10.2 |
| Chromium (Cr³⁺) | 7.5 |
This table presents a range of optimal pH values for the precipitation of various metal hydroxides. Actual values can vary depending on the specific conditions of the wastewater. heienv.comiwaponline.com
Once the metal hydroxides have precipitated, the next step is often flocculation . In this process, a chemical coagulant, such as aluminum or iron salts, is added to the water. appliedmechtech.com These coagulants help the small, suspended metal hydroxide particles clump together to form larger, heavier flocs. trevi-env.comappliedmechtech.com These larger flocs settle out of the water more easily in a process called sedimentation, or they can be removed by filtration. trevi-env.comappliedmechtech.com
Desulfurization of Biogas using Iron Hydroxide
Biogas, a renewable energy source produced from the anaerobic digestion of organic waste, contains hydrogen sulfide (B99878) (H₂S), a corrosive and toxic gas. methanisation.fr The removal of H₂S, known as desulfurization, is essential to prevent damage to equipment like engines and to improve the quality of the biogas. methanisation.franaerobic-digestion.com
One of the most common and effective methods for biogas desulfurization involves the use of iron hydroxide. umd.edusulfilogger.com In this process, the biogas is passed through a filter containing a medium impregnated with iron hydroxide (Fe(OH)₃) or iron oxide (Fe₂O₃). anaerobic-digestion.comumd.edu The iron hydroxide reacts with the hydrogen sulfide to form iron sulfide (FeS), a stable and solid compound, effectively removing the H₂S from the gas stream. methanisation.frumd.edu
The chemical reaction can be summarized as: 2Fe(OH)₃ + 3H₂S → Fe₂S₃ + 6H₂O
Iron hydroxide is favored for its high reactivity and effectiveness in capturing H₂S. methanisation.frrealisticagri.com It can be used in various forms, such as pellets or impregnated wood chips. umd.edu This method is adaptable to different scales of biogas production, from small farm digesters to large industrial facilities. umd.edusulfilogger.com
| Desulfurization Method | Reactant | Key Features |
| Iron Hydroxide Scrubbing | Iron Hydroxide (Fe(OH)₃) | Highly effective for a wide range of H₂S concentrations; can be regenerated to some extent. sulfilogger.com |
| Water Scrubbing | Water (H₂O) | Simple and cost-effective for moderate H₂S levels. sulfilogger.com |
| Caustic Scrubbing | Sodium Hydroxide (NaOH) | Effective for high and fluctuating H₂S concentrations. sulfilogger.com |
This table compares different chemical scrubbing methods for biogas desulfurization.
The use of iron hydroxide for desulfurization is a critical step in upgrading biogas for use as a clean and renewable fuel. methanisation.fr
Energy Technologies and Electrochemistry
The distinct and complementary roles of hydron (H⁺) and hydroxide (OH⁻) ions are central to a multitude of energy and electrochemical applications. These ions serve as the primary charge carriers in various types of fuel cells, facilitate the generation of hydrogen through water electrolysis, and are integral to the functioning of advanced energy storage devices.
Proton Exchange Membranes in Fuel Cells
Proton exchange membrane fuel cells (PEMFCs) are a prominent type of fuel cell being developed for transportation, stationary, and portable applications. wikipedia.org Their operation hinges on the unique properties of a proton-conducting polymer electrolyte membrane, which is typically made from materials like perfluorosulfonic acid (PFSA). wikipedia.orgmdpi.com This membrane is selectively permeable to hydrons, allowing them to be transported from the anode to the cathode while blocking the passage of electrons and reactant gases. wikipedia.orgresearchgate.net
At the anode, hydrogen gas (H₂) is oxidized, typically with the aid of a platinum catalyst, to produce hydrons and electrons. researchgate.netoaepublish.com The reaction is as follows:
Anode Reaction: 2H₂ → 4H⁺ + 4e⁻ energy.gov
The newly formed hydrons migrate through the polymer membrane to the cathode. mdpi.com Concurrently, the electrons travel through an external circuit, generating an electric current. oaepublish.com At the cathode, oxygen from the air reacts with the transported hydrons and the electrons from the external circuit to form water, the primary byproduct of the reaction. mdpi.comoaepublish.com
Cathode Reaction: O₂ + 4H⁺ + 4e⁻ → 2H₂O
The efficiency and performance of PEMFCs are intrinsically linked to the properties of the proton exchange membrane. researchgate.net Key requirements for these membranes include high proton conductivity, low gas crossover, and robust chemical and mechanical stability in the harsh oxidative and reductive environments of the fuel cell. wikipedia.orgresearchgate.net Research efforts are focused on developing new membrane materials that can operate at higher temperatures and lower humidity to improve reaction kinetics and water management. mdpi.comoaepublish.com
Hydroxide Ion Conductive Membranes for Anion Exchange Membrane Fuel Cells and Supercapacitors
Anion exchange membrane fuel cells (AEMFCs) represent an alternative fuel cell technology that utilizes the transport of hydroxide ions (OH⁻) through a specialized membrane. mdpi.com In AEMFCs, the electrolyte is a solid polymer membrane with cationic functional groups that facilitate the movement of hydroxide anions from the cathode to the anode. mdpi.com
The electrochemical reactions in an AEMFC are:
Anode Reaction: H₂ + 2OH⁻ → 2H₂O + 2e⁻
Cathode Reaction: ½O₂ + H₂O + 2e⁻ → 2OH⁻
A significant advantage of AEMFCs is the potential to use non-precious metal catalysts due to the more favorable oxygen reduction reaction kinetics in alkaline media. However, challenges remain, including achieving high hydroxide conductivity and ensuring the long-term chemical stability of the membranes and ionomers in the alkaline environment. fuelcellstore.com Degradation of the quaternary ammonium (B1175870) groups often used in these membranes can occur at elevated temperatures. fuelcellstore.com Researchers are actively developing novel materials, such as polystyrene-based ionomers and membranes with magnetically aligned conducting channels, to enhance performance and durability. mdpi.comspringernature.com
Hydroxide-conducting membranes are also being explored for use in solid-state supercapacitors. researchgate.net These devices store energy through the electrostatic adsorption of ions at the electrode-electrolyte interface. mdpi.com The use of hydroxide-conducting polymer electrolytes can lead to high-performance, safe, and flexible energy storage systems. researchgate.net The development of advanced membranes, such as those based on binary cross-linked poly(vinyl alcohol)/guar hydroxypropyltrimonium chloride, has shown exceptional hydroxide conductivity and cycling stability in all-solid-state supercapacitors. rsc.org
Electrolytic Water Splitting and Hydrogen Production
Electrolytic water splitting is a key technology for producing high-purity hydrogen, a clean energy carrier, by using electricity to decompose water into its constituent elements, hydrogen and oxygen. energy.govacs.org The process takes place in an electrolyzer and can be broadly categorized based on the type of electrolyte used: alkaline, proton exchange membrane (PEM), and solid oxide electrolysis.
In alkaline water electrolysis , an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) is used as the electrolyte. stargatehydrogen.com The reactions at the electrodes are:
Cathode (Hydrogen Evolution Reaction - HER): 2H₂O + 2e⁻ → H₂ + 2OH⁻
Anode (Oxygen Evolution Reaction - OER): 2OH⁻ → ½O₂ + H₂O + 2e⁻
Proton Exchange Membrane (PEM) electrolysis employs a solid polymer electrolyte that conducts hydrons. stargatehydrogen.com The reactions are:
Anode (OER): 2H₂O → O₂ + 4H⁺ + 4e⁻ energy.gov
Cathode (HER): 4H⁺ + 4e⁻ → 2H₂ energy.gov
Solid oxide electrolysis operates at high temperatures and uses a solid ceramic material as the electrolyte, which conducts oxygen ions (O²⁻). energy.gov
The efficiency of water splitting is limited by the overpotential required to drive the reactions, particularly the OER. acs.org Significant research is dedicated to developing highly active and durable electrocatalysts to reduce this overpotential and lower the energy consumption of hydrogen production. acs.org Two-step electrolysis strategies are also being investigated to potentially lower the cost of green hydrogen production. chinesechemsoc.org
Materials Science and Engineering
The principles of hydron and hydroxide chemistry are fundamental to the design and application of a wide range of advanced materials. The ability to control and respond to pH has led to the development of "smart" materials and sensors, while the management of pH is critical for controlling the surface properties and corrosion resistance of materials.
Development of pH-Responsive Materials and Smart Sensors
pH-responsive polymers, often referred to as smart materials, are designed to undergo significant changes in their physical or chemical properties in response to variations in the acidity or alkalinity of their surroundings. smartmaterialsconferences.com These changes can include swelling, shrinking, or alterations in conformation. smartmaterialsconferences.com This responsive behavior is driven by the protonation or deprotonation of acidic or basic functional groups within the polymer structure. rsc.org
This technology has found numerous applications:
Sensors: pH-responsive polymers are integral to the development of smart sensors. gspchem.com By incorporating fluorescent dyes into the polymer matrix, changes in pH can be translated into a detectable optical signal. ustc.edu.cn These sensors are being developed for applications such as monitoring skin or sweat pH through wearable technology. gspchem.com
Drug Delivery: These polymers are widely used to create controlled drug delivery systems. smartmaterialsconferences.com They can be engineered to release their payload in specific pH environments, such as those found in diseased tissues. gspchem.com
Smart Membranes: pH-responsive membranes can dynamically alter their permeability and selectivity in response to pH changes. rsc.org This has potential applications in separations, water treatment, and protein fractionation. rsc.org
Other Applications: The versatility of pH-responsive polymers extends to wound healing hydrogels, intelligent food packaging, and their integration into microfluidic devices for chemical analysis. smartmaterialsconferences.com
Researchers are continuously working on designing new polymer architectures to enhance their responsiveness and even create materials that react to multiple stimuli. smartmaterialsconferences.comtandfonline.com
Surface Modification and Corrosion Control in pH-Controlled Environments
The control of pH is a critical factor in managing the corrosion of metals. Corrosion is an electrochemical process that is significantly influenced by the concentration of hydrons and hydroxide ions at the metal's surface. bohrium.com Surface modification techniques are widely employed to enhance the corrosion resistance of metals by creating a protective barrier between the material and its environment.
Several methods are used for surface modification in pH-controlled environments:
Anodic Oxidation: This electrochemical method involves forming a protective oxide layer on a metal's surface. rsc.org The properties of this layer, such as its thickness and compactness, can be controlled by adjusting parameters like the pH of the electrolyte bath. rsc.org
Conversion Coatings: Processes like phosphating convert the metal surface into an insoluble, adherent coating, which provides corrosion resistance.
Self-Assembled Films: Monolayers of organic molecules can be self-assembled on a metal surface in a pH-controlled manner to create a dense, protective film. bohrium.com
Inhibitors: Corrosion inhibitors are substances added to the environment that adsorb onto the metal surface, forming a protective layer that slows down the corrosion reactions. researchgate.net
The pH of the environment plays a crucial role in the stability of these protective layers. For instance, anodic coatings on some metals can degrade in highly acidic or alkaline conditions. In biomedical applications, the pH of body fluids (typically around 7.35-7.45) is a key consideration for the long-term stability of metallic implants. eae.edu.eu Surface modifications are therefore essential to ensure the biocompatibility and corrosion resistance of these materials. eae.edu.eu
Historical Perspectives on the Research of Hydron and Hydroxide
Milestones in the Understanding of Water Autoprotolysis and Ion Mobility
The self-ionization of water, also known as autoprotolysis, is a fundamental reaction in which a water molecule deprotonates to form a hydroxide (B78521) ion (OH⁻), and the resulting hydrogen nucleus (H⁺) immediately protonates another water molecule to form a hydronium ion (H₃O⁺). wikipedia.org This concept was first proposed by Svante Arrhenius in 1884 as part of his theory of ionic dissociation to explain the electrical conductivity of pure water. wikipedia.org Chemically pure water exhibits a slight electrical conductivity, which Arrhenius correctly attributed to the presence of these ions. wikipedia.org
The equilibrium constant for this reaction is known as the ion-product constant of water (Kw). libretexts.org At 25°C, Kw has a value of approximately 1.0 x 10⁻¹⁴, indicating that the concentration of H₃O⁺ and OH⁻ ions in pure water is very low. wikipedia.orglibretexts.org
A significant milestone in understanding the behavior of these ions in water was the explanation of their unusually high mobility. Both hydronium and hydroxide ions move through water much faster than other ions. lsbu.ac.ukyoutube.com This phenomenon is explained by the Grotthuss mechanism, first proposed by Theodor Grotthuss in 1806. wikipedia.org He envisioned a "bucket line" type of process where a proton is passed along a chain of hydrogen-bonded water molecules. wikipedia.org Instead of a single ion moving through the solution, a proton "hops" from one water molecule to the next, leading to the effective transport of charge. youtube.comidc-online.com This proton-hopping mechanism accounts for the anomalously high diffusion rates of H⁺ and OH⁻ ions in an electric field. lsbu.ac.ukwikipedia.org
Key Experimental and Theoretical Breakthroughs in Proton Transfer Chemistry
The study of proton transfer reactions is central to understanding the behavior of hydron (B225902) and hydroxide ions. The Grotthuss mechanism remains a cornerstone of this field. wikipedia.org Modern research has built upon Grotthuss's initial concept with sophisticated experimental and theoretical techniques.
Experimental breakthroughs have allowed for a more detailed examination of proton transfer dynamics. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and various forms of ultrafast laser spectroscopy have provided insights into the structures of the solvated proton, such as the Eigen cation (H₉O₄⁺) and the Zundel cation (H₅O₂⁺), and the rapid interconversion between them. wikipedia.org These experimental observations are crucial for validating and refining theoretical models.
Theoretically, the advent of ab initio molecular dynamics simulations has been a major breakthrough. lsbu.ac.uk These simulations allow researchers to model the behavior of individual atoms and molecules in a proton transfer reaction, providing a step-by-step picture of the process. pnas.org These computational studies have largely confirmed the general principles of the Grotthuss mechanism, showing that proton transfer involves the concerted breaking and forming of covalent and hydrogen bonds along a "water wire." lsbu.ac.ukpnas.org They have also revealed the importance of the local water structure in initiating a proton transfer event. pnas.org For instance, simulations have shown that the probability of proton transfer is significantly increased when the surrounding water molecules adopt a specific arrangement. pnas.org These theoretical advancements continue to refine our understanding of the fundamental steps involved in the chemistry of hydron and hydroxide.
Emerging Research Frontiers and Future Directions in Hydron and Hydroxide Chemistry
Proton and Hydroxide (B78521) Transport in Biological and Biomimetic Systems
The rapid and controlled movement of protons and hydroxide ions across membranes is fundamental to cellular bioenergetics. acs.orgepfl.chnih.gov This transport is often far more efficient than the diffusion of other ions, a phenomenon explained by specialized mechanisms that have evolved in biological systems and are now being mimicked in synthetic designs. lsbu.ac.uknih.gov
The remarkably high mobility of protons in aqueous environments is largely attributed to the Grotthuss mechanism, a process of "proton hopping" or "proton jumping." wikipedia.orgtaylorandfrancis.com Instead of a single proton traversing a distance, the charge is relayed through a network of hydrogen-bonded water molecules. This involves the formation and cleavage of covalent bonds as the proton effectively tunnels from one water molecule to the next. lsbu.ac.ukwikipedia.org This transport is often conceptualized through the interconversion of solvated proton structures, primarily the Eigen cation (H₉O₄⁺) and the Zundel cation (H₅O₂⁺). wikipedia.orgtaylorandfrancis.com
In biological systems, this transport is not random but is directed through highly specific pathways known as proton channels. acs.orgnih.gov These channels are often composed of chains of water molecules, referred to as "proton wires," which are organized by the protein structure. nih.govusp.br These wires facilitate the Grotthuss mechanism, allowing for rapid proton translocation across cellular membranes. nih.govusp.br
Several key features of these biological proton channels are under intense investigation:
Confinement: The narrow, often hydrophobic, confines of a protein channel can significantly alter the dynamics of water and proton movement compared to bulk water. aip.org Confinement can impede the full solvation of the proton, which paradoxically can lead to faster proton transfer than in bulk solution. aip.org
Amino Acid Residues: Protonatable amino acid residues, such as aspartic and glutamic acid, are often integral components of the transport pathway. usp.brannualreviews.org These residues can act as intermediate proton binding sites, breaking the continuous water wire and providing a gating mechanism to control proton flow. usp.br This prevents leakage and ensures that proton transport is coupled to other essential cellular processes. usp.br
Water Wire Dynamics: The formation and stability of these water wires are often transient and can be correlated with the presence of the excess proton itself. nih.gov The dynamic breaking and reforming of the hydrogen-bond network within the channel is a key aspect of regulating proton conduction. nih.govroyalsocietypublishing.org
Examples of such systems include the gramicidin (B1672133) channel, a well-studied model for a simple water-filled pore, and more complex proton pumps like bacteriorhodopsin, which utilize a combination of water wires and amino acid side chains to actively transport protons against a concentration gradient. usp.braip.organnualreviews.org Understanding these biological designs is crucial for developing artificial proton-conducting materials for applications like fuel cells. aip.orgpnas.org
Table 1: Comparison of Proton Transport Mechanisms
| Feature | Grotthuss Mechanism (Bulk Water) | Vehicular Mechanism | Protein Channel (Proton Wire) |
|---|---|---|---|
| Primary Carrier | Hydrogen-bonded water network | Hydronium ion (e.g., H₃O⁺) | Confined water molecules and amino acid residues |
| Mechanism | Proton hopping/tunneling wikipedia.org | Diffusion of the entire solvated ion taylorandfrancis.com | Gated proton hopping along a structured pathway nih.govusp.br |
| Relative Speed | Anomalously high lsbu.ac.uk | Slower, limited by diffusion | Extremely rapid and highly selective nih.gov |
| Biological Relevance | Foundational process in aqueous biology | General ion transport | Essential for bioenergetics, signaling (e.g., bacteriorhodopsin, ATP synthase) acs.organnualreviews.org |
The maintenance of a stable intracellular pH, known as pH homeostasis, is critical for nearly every cellular process, including enzyme activity, protein stability, and metabolism. ontosight.ainih.gov Eukaryotic cells maintain a cytosolic pH that is typically near neutral (around 7.2-7.4), while different organelles possess distinct pH values tailored to their specific functions. ontosight.aimicrobialcell.combohrium.com For instance, lysosomes are acidic to facilitate degradation, while the mitochondrial matrix is alkaline, which is essential for ATP synthesis. ontosight.aibohrium.com
Cells employ a sophisticated toolkit to regulate their internal pH:
Buffering Systems: Intracellular buffers, such as the bicarbonate and phosphate (B84403) buffer systems, provide the first line of defense against pH fluctuations by absorbing or releasing protons. ontosight.ai
Ion Transporters: A variety of membrane transporters actively extrude or take up protons. ontosight.ainih.gov These include Na⁺/H⁺ exchangers (NHE), which expel protons from the cell, and vacuolar-type H⁺-ATPases (V-ATPases), which pump protons into organelles like lysosomes and vacuoles. microbialcell.comontosight.ai
Metabolic Regulation: Cells can adjust metabolic pathways to either consume or produce protons. For example, under acidic stress, some bacteria upregulate enzymes that consume protons. nih.gov
Beyond simply maintaining a stable environment, transient and localized changes in pH are emerging as a crucial cellular signaling mechanism. bohrium.comontosight.ai The proton itself can act as a second messenger, transmitting information about the cell's metabolic or nutritional state. microbialcell.com For example, glucose availability can be signaled to key regulatory pathways like PKA and TORC1 through the activity of the V-ATPase. microbialcell.com Dysregulation of pH homeostasis is linked to numerous diseases, including cancer and neurodegenerative disorders, making the molecular machinery of pH regulation a key area of therapeutic research. ontosight.aimicrobialcell.com
Proton Wires and Channels in Proteins and Membranes
Artificial Photosynthesis and Renewable Energy Applications
Mimicking natural photosynthesis to produce clean fuels from sunlight, water, and carbon dioxide is a major goal in renewable energy research. pas.varesearchgate.net Hydron (B225902) and hydroxide ions are central to these artificial photosynthesis schemes, particularly in the critical steps of water splitting and CO₂ reduction.
2H₂O → 4H⁺ + O₂ + 4e⁻ (OER) 4H⁺ + 4e⁻ → 2H₂ (HER)
Achieving efficient water splitting requires overcoming significant challenges, primarily related to the development of robust and efficient catalysts for both half-reactions. researchgate.netaip.org The process is analogous to the "Z-scheme" of natural photosynthesis, where two photosystems work in series to provide the necessary energy. pas.va In artificial systems, this can be achieved using semiconductor photoelectrodes that absorb light and generate the charge carriers (electrons and holes) needed to drive the reactions. pas.vaaip.org The pH of the environment plays a crucial role, as catalysts for oxygen evolution are often unstable in highly acidic conditions, yet the production of protons is inherent to the reaction. aip.org
Table 2: Key Components in Artificial Water Splitting Systems
| Component | Function | Example Materials |
|---|---|---|
| Photoabsorber | Captures light energy to generate electron-hole pairs | Titanium dioxide (TiO₂), Gallium Indium Phosphide (GaInP), Amorphous Silicon aip.orgwikipedia.org |
| OER Catalyst | Facilitates the oxidation of water to O₂ and protons | Ruthenium oxide, Cobalt phosphate, Bismuth vanadate (B1173111) aip.orgwikipedia.org |
| HER Catalyst | Facilitates the reduction of protons to H₂ | Platinum, Rhodium, Iron carbonyl complexes, Molybdenum sulfide (B99878) aip.orgwikipedia.org |
| Membrane | Separates the produced H₂ and O₂ gases |
Another major frontier in artificial photosynthesis is the electrochemical reduction of carbon dioxide (CO₂RR) into valuable fuels and chemical feedstocks, such as formic acid, carbon monoxide, or hydrocarbons. wikipedia.orgresearchgate.net The local pH at the catalyst surface is a critical parameter that dictates the efficiency and selectivity of this reaction. researchgate.netacs.org The availability of protons is essential for the formation of many CO₂ reduction products, but it also drives the competing hydrogen evolution reaction (HER). nih.gov
Researchers are actively developing strategies to control the pH environment at the nanoscale to favor CO₂ reduction over hydrogen production. One innovative approach involves using pH-sensitive polymer membranes. nih.gov For instance, a bio-inspired polymer membrane that becomes hydrophobic above a neutral pH can be coated onto a copper oxide catalyst. nih.gov This membrane repels water from the catalyst surface under reaction conditions, thereby limiting the availability of protons for the HER and concentrating CO₂ molecules near the active sites, which kinetically favors the CO₂ reduction reaction. nih.gov
The performance of the catalyst material itself is also strongly pH-dependent. acs.orgchemrxiv.org Studies on bismuth oxide (Bi₂O₃) nanostructures have shown that catalytic activity for producing formate (B1220265) increases as the pH is raised, which reduces the overpotential required. acs.org Conversely, research on tin-based catalysts has revealed that single-atom and polyatomic structures can exhibit opposite pH-dependent behaviors, highlighting the need for distinct optimization strategies for different types of catalysts. chemrxiv.org
Water Splitting for Hydrogen Fuel Production
Green Chemistry and Sustainable Processes
Green chemistry is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. ijcrt.orgopcw.org The chemistry of hydron and hydroxide ions is fundamental to many green chemical principles, particularly in the context of catalysis and the use of environmentally benign solvents.
Catalysis is a cornerstone of green chemistry, as catalytic reactions are often more efficient, require less energy, and produce less waste than stoichiometric reactions. ijcrt.orgessentialchemicalindustry.org
Acid-Base Catalysis: Many industrial organic transformations, such as esterification, hydrolysis, and dehydration, are catalyzed by acids or bases. ijcrt.orginnovationnewsnetwork.com Green chemistry seeks to replace hazardous and corrosive liquid acids (like sulfuric acid) with solid acid catalysts, which are easier to handle, separate from the reaction mixture, and regenerate. ijcrt.org
Biocatalysis: The use of enzymes as catalysts offers remarkable specificity and efficiency under mild conditions (ambient temperature and pressure, neutral pH). innovationnewsnetwork.comacs.org Hydrolysis reactions, which involve the cleavage of a bond by the addition of water, are commonly performed by hydrolase enzymes in biological systems and are widely applied in industry, for example, in the production of biofuels and in detergents. innovationnewsnetwork.comwou.edu The reverse reaction, dehydration synthesis, is used to join molecules by removing water. wou.edu
Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. essentialchemicalindustry.org Many processes are being redesigned to be performed in aqueous media. essentialchemicalindustry.org The autoionization of water to produce hydron and hydroxide ions makes it an active participant in many reactions, not just an inert medium. For example, hydrolysis reactions inherently use water as a reactant. ijcrt.org The production of hydrogen through the electrolysis of water, powered by renewable electricity, is a key technology for a sustainable energy future. essentialchemicalindustry.org By focusing on reaction pathways that utilize water as a solvent or reactant and employ efficient, selective catalysts, green chemistry leverages the fundamental properties of hydron and hydroxide to create more sustainable industrial processes. researchgate.netaralsjon.nu
Utilizing Acid-Base Principles for Waste Minimization
The principles of acid-base chemistry are fundamental to developing sustainable practices aimed at minimizing industrial waste. Neutralization reactions, a cornerstone of acid-base chemistry, are widely employed to treat acidic or alkaline waste streams, rendering them less harmful before disposal. fiveable.me This process is crucial for mitigating the environmental impact of industrial effluents. fiveable.me
A key strategy in waste minimization is the in-lab or at-source treatment of chemical waste. For instance, many acidic and basic wastes, if not contaminated with other hazardous materials like heavy metals, can be neutralized to be non-hazardous. uhsp.edu This not only reduces disposal costs but also minimizes environmental risks associated with the transportation and handling of hazardous materials. uhsp.edu Some laboratories are encouraged to neutralize simple, pure chemical streams, such as dilute acids or bases, to render them non-hazardous. vumc.org However, it is important to note that diluting acids or bases with water is not considered neutralization and is not a permissible disposal method. uhsp.edu
Green chemistry principles further advocate for waste reduction by designing chemical syntheses to prevent waste in the first place. This includes maximizing atom economy, where the final product contains the maximum proportion of the starting materials, and using catalytic reactions to minimize waste.
Table 1: Examples of Acid-Base Neutralization for Waste Treatment
| Waste Stream | Neutralizing Agent | Products | Significance in Waste Minimization |
| Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH) | Sodium Chloride (NaCl) + Water (H₂O) | Converts a corrosive acid and a caustic base into a neutral salt and water. fiveable.me |
| Sulfuric Acid (H₂SO₄) | Potassium Hydroxide (KOH) | Potassium Sulfate (B86663) (K₂SO₄) + Water (H₂O) | Reduces the acidity of industrial effluent, preventing harm to aquatic ecosystems. solubilityofthings.com |
| Acetic Acid (CH₃COOH) | Methylamine (CH₃NH₂) | Methylammonium Acetate (CH₃NH₃⁺CH₃COO⁻) | Demonstrates the neutralization of an organic acid with an organic base. libretexts.org |
Detailed Research Findings:
Recent research has focused on optimizing neutralization processes for efficiency and cost-effectiveness. Studies have explored the use of alternative neutralizing agents derived from waste materials themselves, creating a circular economy approach to waste management. Additionally, advancements in real-time monitoring and control systems allow for precise and automated pH adjustments in industrial wastewater treatment, ensuring optimal neutralization and minimizing the use of excess reagents. The development of micro-scale chemical techniques also contributes to waste minimization by reducing the volume of reactants and, consequently, the amount of waste generated. uhsp.edu
Design of Environmentally Benign Catalytic Systems
The development of environmentally friendly or "green" catalysts is a major focus in modern chemistry, with acid-base principles playing a central role. bio-conferences.org Green catalysts aim to increase the efficiency of chemical reactions, reduce energy consumption, and minimize the generation of hazardous byproducts. bio-conferences.org
Layered double hydroxides (LDHs) are a class of materials that have shown significant promise as environmentally benign solid acid-base catalysts. preprints.org Their catalytic activity stems from the presence of Brønsted acid-base sites on their hydroxylated layers and Lewis acid-base sites at the metal cations. preprints.org The acid-base properties of LDHs can be fine-tuned by adjusting their composition and structure, making them versatile for a range of green catalytic transformations, including condensation and biomass conversion. preprints.org
Biocatalysts, such as enzymes, are another important class of green catalysts. They operate under mild conditions, typically at moderate temperatures and neutral pH, which significantly reduces the energy footprint of chemical processes. The pH of the reaction environment is a critical factor in enzyme catalysis, as it can influence the enzyme's structure and activity.
Table 2: Examples of Environmentally Benign Catalytic Systems
| Catalytic System | Principle | Application | Environmental Benefit |
| Layered Double Hydroxides (LDHs) | Solid acid-base catalysis | Cross-coupling reactions, condensation reactions. preprints.orgsci-hub.se | Reusable, reduces need for corrosive liquid acids/bases. preprints.orgsci-hub.se |
| Enzymes (e.g., lipases) | Biocatalysis | Synthesis of pharmaceuticals and fine chemicals. | Operates under mild conditions (neutral pH, moderate temperature), reducing energy consumption. |
| Natural Iron Oxides and Hydroxides | Heterogeneous catalysis | Advanced oxidation processes, biodiesel production. mdpi.com | Utilizes abundant, naturally occurring materials. mdpi.com |
| Choline Hydroxide-based Ionic Liquids | Basic catalysis | Synthesis of tetrahydrobenzo[b]pyran derivatives. mdpi.com | Biodegradable and recyclable catalyst. mdpi.com |
Detailed Research Findings:
Research in this area is focused on designing catalysts with enhanced activity, selectivity, and stability. For example, studies on LDHs have shown that their catalytic performance can be improved by manipulating their acid-base properties through compositional adjustments and interlayer anion exchange. preprints.org In the realm of biocatalysis, understanding the pH-dependence of enzyme activity is crucial for optimizing reaction conditions. nih.gov Recent studies have investigated the effect of pH on the electron transfer dynamics in photocatalytic systems for hydrogen production, revealing an optimal pH for maximizing efficiency. nih.gov Furthermore, the development of novel catalytic systems, such as those based on natural iron oxides and hydroxides, offers a cost-effective and sustainable approach to catalysis. mdpi.com
Interdisciplinary Approaches to Hydron and Hydroxide Chemistry
The study of hydron and hydroxide chemistry is increasingly benefiting from interdisciplinary approaches that combine principles from chemistry, computer science, and systems biology. These approaches are leading to new frontiers in areas such as chemical computing and the modeling of complex dynamic systems.
Chemical Computing and pH-Based Logic Systems
Chemical computing utilizes chemical reactions to perform computational operations, offering a novel paradigm for information processing. wiley-vch.de A significant area of research within this field is the development of pH-based logic systems, where changes in pH serve as inputs to trigger specific outputs. wiley-vch.de These systems often employ molecules that change their properties, such as fluorescence, in response to pH variations. researchgate.net
Molecular logic gates, the fundamental building blocks of chemical computers, can be designed to perform Boolean logic operations like AND, OR, NOT, and INHIBIT. researchgate.netrsc.org For instance, a system might be designed where a fluorescent output is only produced when two chemical inputs, such as an acid and an oxidizing agent, are present simultaneously, thus functioning as an AND logic gate. researchgate.net The development of reconfigurable logic gates, which can switch between different logical operations in response to external stimuli like pH, further enhances the complexity and applicability of chemical computing. nih.gov
Table 3: Examples of pH-Based Logic Gates
| Logic Gate | Inputs | Output | Principle |
| AND | Presence of Eu³⁺ and N-methyl mesoporphyrin (NMM). rsc.org | Increased emission intensity at 612 nm. rsc.org | The system's fluorescence is enhanced only when both molecular components are present. rsc.org |
| OR | Presence of Eu³⁺ or Tb³⁺. rsc.org | Emission at 612 nm. rsc.org | The presence of either or both lanthanide ions results in a fluorescent output. rsc.org |
| INHIBIT | Chemical inputs H⁺ and HO⁻. researchgate.net | Fluorescence signaling. researchgate.net | The system's fluorescence is inhibited by the presence of one of the inputs. researchgate.net |
| NOR | EDTA and HCl. rsc.org | Luminescence intensity. rsc.org | The output is "on" only when both inputs are absent. rsc.org |
Detailed Research Findings:
Researchers have successfully demonstrated the construction of various pH-responsive logic gates. For example, a reconfigurable DNA triplex structure has been designed to function as an AND gate at pH 5 and an OR gate at pH 8. nih.gov This demonstrates the potential for creating dynamic and adaptable molecular computing systems. Another study has shown that a simple molecular logic system on paper, combining a pH sensor, a photoacid generator, and a pH buffer, can perform complex computations like edge detection. almacgroup.comacs.org These advancements are paving the way for the development of more sophisticated chemical computing devices with potential applications in diagnostics, environmental sensing, and smart materials. researchgate.net
Understanding Complex Systems Through pH Dynamics Modeling
In biological systems, for example, the function of proteins and enzymes is highly sensitive to pH. nih.gov Constant pH molecular dynamics (CpHMD) is a computational technique used to simulate the behavior of biological molecules at a specific pH, providing insights into pH-dependent phenomena such as protein folding and enzyme catalysis. nih.govacs.org These simulations can help to identify key amino acid residues that are critical for the pH-dependent function of a protein. chemrxiv.org
In environmental science, pH modeling is used to understand and predict the effects of acidification on aquatic ecosystems. copernicus.org These models can simulate the complex interactions between various chemical species in the water and how they are affected by changes in pH, helping to inform strategies for environmental management and protection. copernicus.org
Table 4: Applications of pH Dynamics Modeling
| Field | Modeling Approach | System Studied | Insights Gained |
| Biochemistry | Constant pH Molecular Dynamics (CpHMD) | Proteins and enzymes | Understanding pH-dependent conformational changes and enzymatic activity. nih.govacs.org |
| Environmental Science | Aquatic pH Models | Aquatic ecosystems | Predicting the impact of acidification on water chemistry and aquatic life. copernicus.org |
| Chemical Engineering | System Dynamics Modeling | Industrial chemical processes | Optimizing reaction conditions and minimizing waste by controlling pH. phdcourses.dkwikipedia.org |
| Biophysics | Semiclassical Nonadiabatic Molecular Dynamics | Photochemical properties of biomolecules | Modeling pH-dependent photodynamics and quantum yields. chemrxiv.orgacs.org |
Detailed Research Findings:
Recent advancements in computational methods have significantly improved the accuracy and efficiency of pH dynamics modeling. The implementation of CpHMD on graphics processing units (GPUs) has enabled the simulation of larger and more complex biological systems over longer timescales. nih.gov Researchers have also developed step-by-step procedures for constructing robust pH models for aquatic systems, ensuring conceptual and mathematical correctness. copernicus.org These modeling approaches are not only enhancing our fundamental understanding of pH-driven processes but are also providing valuable tools for addressing real-world challenges in medicine, environmental science, and industry. fastercapital.com
Q & A
Basic Research Questions
Q. How can hydron (H⁺) and hydroxide (OH⁻) ions be experimentally distinguished in aqueous systems?
- Methodological Answer : Use a combination of pH titration and spectroscopic techniques (e.g., IR or Raman spectroscopy). For example, pH titration with a standardized base/acid quantifies H⁺/OH⁻ concentrations, while IR spectroscopy identifies O–H stretching vibrations (hydroxide: ~3600–3700 cm⁻¹; hydronium: broader bands due to hydrogen bonding) . Electrochemical methods like ion-selective electrodes (ISE) can also isolate OH⁻ activity in real-time .
Q. What experimental protocols ensure accurate determination of hydroxide ion concentration in dilute solutions?
- Methodological Answer : Employ potentiometric titrations with a strong acid (e.g., HCl) and a calibrated pH meter. For trace concentrations, use fluorescence probes (e.g., coumarin derivatives) sensitive to OH⁻. Validate results with ion chromatography to rule out interference from other anions (e.g., carbonate) .
Q. How do temperature and ionic strength affect the stability of hydroxide ions in solution?
- Methodological Answer : Design experiments using thermodynamic databases (e.g., NIST) to model ionic activity coefficients. Conduct controlled studies with varying temperatures (5–95°C) and ionic strengths (adjusted with NaCl/KNO₃). Measure pH and conductivity to correlate OH⁻ stability with Debye-Hückel parameters .
Advanced Research Questions
Q. How can discrepancies in reported solubility data for metal hydroxides be resolved?
- Methodological Answer : Perform meta-analysis of literature data, prioritizing studies that specify experimental conditions (pH, purity, temperature). Use synchrotron X-ray diffraction to characterize crystalline phases and ICP-MS to verify metal ion concentrations. Apply thermodynamic modeling (e.g., Pitzer equations) to reconcile discrepancies arising from ionic strength effects .
Q. What advanced techniques quantify hydroxide ion participation in heterogeneous catalysis?
- Methodological Answer : Use in-situ FTIR or XPS to monitor OH⁻ adsorption/desorption on catalyst surfaces. Pair with kinetic isotope effects (KIE) studies (D₂O vs. H₂O) to isolate OH⁻’s role in reaction mechanisms. For computational validation, apply density functional theory (DFT) to model transition states involving hydroxide intermediates .
Q. How can hydroxide ion dynamics in non-aqueous solvents be systematically studied?
- Methodological Answer : Employ NMR relaxation experiments (¹⁷O or ¹H) to probe OH⁻ mobility in solvents like DMSO or methanol. Combine with conductivity measurements and molecular dynamics simulations to correlate ion-pair formation with solvent dielectric constants .
Data Analysis and Experimental Design
Q. What statistical approaches address variability in hydroxide ion measurement datasets?
- Methodological Answer : Apply robust regression analysis to handle outliers in titration data. Use Monte Carlo simulations to propagate uncertainties from pH meters and volumetric glassware. For reproducibility, follow ISO/IEC 17025 guidelines for calibration and report expanded uncertainties (k=2) .
Q. How to design experiments isolating hydroxide ion effects in complex biological systems?
- Methodological Answer : Use chemostats to maintain constant pH and OH⁻ concentration in cell cultures. Employ genetically encoded pH sensors (e.g., pHluorin) to monitor intracellular OH⁻ fluctuations. Validate with knockout models of proton transporters to decouple H⁺/OH⁻ effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
